Caloxin 2A1
Description
Structure
2D Structure
Properties
Molecular Formula |
C64H91N19O22 |
|---|---|
Molecular Weight |
1478.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C64H91N19O22/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-/m0/s1 |
InChI Key |
NSWNAJQPRVUESD-DGNUHFIKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Caloxin 2A1
This guide provides an in-depth overview of the molecular mechanism of Caloxin 2A1, a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA). It is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound is a selective, extracellularly acting inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme responsible for maintaining low intracellular calcium concentrations by actively pumping Ca2+ out of the cell.[1][2][3][4][5] The inhibitory action of this compound is characterized by its specific binding to an external part of the pump, leading to a non-competitive inhibition of its activity.
Target and Binding Site: The primary molecular target of this compound is the PMCA.[1][2][3][4][5] Specifically, it binds to the second extracellular domain of the PMCA pump.[1][2][4] This extracellular binding site is a key feature of this compound, allowing it to act on the pump from the outside of the cell.
Inhibitory Mechanism: The binding of this compound to the extracellular domain of the PMCA induces a conformational change that inhibits the pump's catalytic cycle. The inhibition is non-competitive with respect to the intracellular substrates, calcium (Ca2+) and adenosine triphosphate (ATP), as well as the intracellular activator, calmodulin.[1][6][7][8] This is a direct consequence of this compound's extracellular binding site, which is spatially distinct from the intracellular binding sites for Ca2+, ATP, and calmodulin.[1]
A critical step in the PMCA's pumping cycle is the formation of a phosphorylated intermediate. This compound has been shown to inhibit the Ca2+-dependent formation of the 140 kDa acylphosphate intermediate from 32P-gamma-ATP.[1][2][4] However, it does not block the formation of this intermediate from the reverse reaction using 32P-orthophosphate.[1] This indicates that this compound likely interferes with the conformational changes necessary for the forward progression of the reaction cycle.[1]
Specificity: this compound exhibits a high degree of specificity for the PMCA. It does not significantly inhibit other ion-pumping ATPases, such as the basal Mg2+-ATPase or the Na+-K+-ATPase, nor the sarcoplasmic reticulum Ca2+-Mg2+-ATPase.[2][4][5]
Quantitative Data
The inhibitory potency of this compound on PMCA activity has been quantified in various studies.
| Parameter | Value | Cell/System | Reference |
| IC50 | 0.4 ± 0.1 mmol/L | Human erythrocyte ghosts | [6] |
| Ki | 529 µmol/L | Not specified | [9] |
| Concentration for Non-Competitive Inhibition Studies | 1.8 mmol/L | Human erythrocyte ghosts | [6][7][8] |
| Concentration in Radiosensitivity Study | 0.5 mmol/L | Human soft tissue sarcoma cells | [10] |
Signaling Pathway and Physiological Consequences
By inhibiting the PMCA, this compound effectively reduces the cell's ability to extrude Ca2+. This leads to an elevation of intracellular Ca2+ levels, which can modulate various downstream signaling pathways and physiological processes.
Observed Physiological Effects:
-
Vascular Endothelium: Inhibition of the PMCA in vascular endothelial cells by this compound leads to an endothelium-dependent relaxation, a process that is reversible by N(G)-nitro-L-arginine methyl ester (L-NAME), suggesting the involvement of nitric oxide synthase.[2][4]
-
Neuronal Cells: In cultured mouse cerebellar granule cells, this compound blocks intracellular acidification associated with Ca2+ removal by the PMCA, supporting the hypothesis of Ca2+/H+ exchange by the pump.[6] It also inhibits extracellular alkaline shifts observed during synchronous activation of hippocampal CA1 neurons.[6]
-
Calcium Oscillations: this compound has been shown to eliminate Ca2+ oscillations in HEK293 cells expressing the extracellular Ca2+ sensing receptor, highlighting the role of PMCA in modulating these signaling events.[6]
-
Cancer Cell Radiosensitivity: In human soft tissue sarcoma cell lines, treatment with this compound significantly reduced their clonogenic survival after radiotherapy, indicating that inhibition of calcium transport can enhance the radiosensitivity of these cancer cells.[10]
-
Apoptosis: this compound has been observed to increase apoptosis in airway smooth muscle cells.[5]
Experimental Protocols
The mechanism of action of this compound has been elucidated through a series of key experiments.
1. Identification of this compound via Phage Display:
This compound was originally identified by screening a random peptide phage display library.
-
Protocol: A synthetic peptide corresponding to the second extracellular domain of the PMCA isoform 1b (residues 401-413) was immobilized.[2][4] A phage display library expressing random 12-amino acid peptides was then incubated with the immobilized target.[6] After washing away non-bound phages, the specifically bound phages were eluted, amplified, and subjected to further rounds of selection to enrich for high-affinity binders. Finally, individual phage clones were sequenced to identify the peptide sequence of this compound.[6]
2. Measurement of PMCA ATPase Activity:
The inhibitory effect of this compound on the PMCA's enzymatic activity is a cornerstone of its characterization.
-
Protocol: Leaky ghosts of human erythrocytes are a common model system for these assays.[1][2][3][4][5] The Ca2+-Mg2+-ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP in the presence and absence of Ca2+. The PMCA activity is the Ca2+-dependent portion of the total ATPase activity. To determine the effect of this compound, the assay is performed with varying concentrations of the peptide. For non-competitive inhibition studies, the concentrations of Ca2+, ATP, and calmodulin are varied while keeping the this compound concentration constant.[1][6]
3. Acylphosphate Intermediate Formation Assay:
This assay investigates the effect of this compound on a specific step in the PMCA reaction cycle.
-
Protocol:
-
Forward Reaction: Leaky erythrocyte ghosts are incubated with 32P-gamma-ATP in the presence of Ca2+ and in the presence or absence of this compound. The reaction is stopped by acid quenching, and the proteins are separated by SDS-PAGE. The 140 kDa band corresponding to the phosphorylated PMCA intermediate is visualized by autoradiography and quantified.[1]
-
Reverse Reaction: The formation of the acylphosphate intermediate from 32P-orthophosphate is measured in a similar manner, but in the absence of ATP and the presence of a Ca2+ gradient.[1]
-
4. Cellular Calcium Imaging:
To assess the impact of this compound on intracellular calcium dynamics, live-cell imaging with fluorescent Ca2+ indicators is employed.
-
Protocol: Cells (e.g., HEK293, neurons) are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 or Fluo-4.[6] A baseline fluorescence is recorded, and then the cells are stimulated to induce Ca2+ signals (e.g., Ca2+ oscillations). This compound is then added to the extracellular medium, and the changes in intracellular Ca2+ concentration are monitored over time by measuring the fluorescence intensity.[6]
This comprehensive guide integrates the current understanding of this compound's mechanism of action, providing a foundation for further research and development in areas where modulation of PMCA activity is of therapeutic interest.
References
- 1. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound - 1 mg [anaspec.com]
- 4. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
Caloxin 2A1: A Technical Guide to a Novel PMCA Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caloxin 2A1 is a pioneering peptide-based inhibitor of the Plasma Membrane Ca²⁺-ATPase (PMCA), a critical regulator of intracellular calcium homeostasis. This document provides an in-depth technical overview of this compound, including its mechanism of action, inhibitory kinetics, and effects on cellular signaling pathways. Detailed experimental protocols for key assays and structured data tables are presented to facilitate its application in research and drug development.
Introduction
The Plasma Membrane Ca²⁺-ATPase (PMCA) is a vital P-type ATPase responsible for the high-affinity expulsion of Ca²⁺ from the cytoplasm, playing a crucial role in maintaining low intracellular calcium concentrations and shaping Ca²⁺ signaling events.[1] Dysregulation of PMCA activity is implicated in various pathological conditions, making it an attractive target for therapeutic intervention. This compound, a synthetic peptide, has emerged as a specific, extracellularly acting inhibitor of PMCA, offering a valuable tool to dissect the physiological roles of this ion pump.[2][3]
Mechanism of Action
This compound functions as an allosteric inhibitor of PMCA.[1] It binds to a site on the enzyme distinct from the active site, inducing a conformational change that impedes the pump's catalytic cycle.[1] Kinetic studies have demonstrated that this compound exhibits a non-competitive inhibition pattern with respect to Ca²⁺, ATP, and calmodulin, indicating that its binding does not interfere with the binding of these essential ligands.[1][4]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data regarding its activity.
| Inhibitor | Target | Parameter | Value | Reference |
| This compound | PMCA (general) | Kᵢ | 529 µM | [2] |
| This compound | PMCA (in human erythrocyte ghosts) | IC₅₀ | 0.4 ± 0.1 mM | [1][5] |
Comparative Inhibitory Data of Other Caloxins Against PMCA Isoforms:
| Inhibitor | PMCA1 Kᵢ (µM) | PMCA2 Kᵢ (µM) | PMCA3 Kᵢ (µM) | PMCA4 Kᵢ (µM) | Reference |
| Caloxin 1b1 | 105 ± 11 | 167 ± 67 | 274 ± 40 | 46 ± 5 | [1][5][6] |
Experimental Protocols
PMCA Ca²⁺-Mg²⁺-ATPase Activity Assay (Colorimetric)
This assay quantifies PMCA activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified PMCA or membrane preparations (e.g., erythrocyte ghosts)
-
Assay Buffer: 50 mM HEPES-KOH (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 1 mM NaN₃
-
CaCl₂ solution (to achieve desired free Ca²⁺ concentrations)
-
Calmodulin (100 nM)
-
ATP solution (5 mM)
-
This compound (or other inhibitors) at various concentrations
-
Malachite Green Reagent
-
Phosphate Standard solution
Procedure:
-
Prepare reaction mixtures in microplate wells containing Assay Buffer, CaCl₂ (to achieve desired free [Ca²⁺]), and calmodulin.
-
Add this compound or other inhibitors to the respective wells and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP to a final concentration of 3 mM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at 620-650 nm after color development.
-
Generate a standard curve using the Phosphate Standard to determine the amount of Pi released.
-
Calculate the specific activity of PMCA (nmol Pi/mg protein/min) and determine the inhibitory effect of this compound.
Acylphosphate Formation Assay
This assay measures the formation of the phosphorylated intermediate of the PMCA catalytic cycle using [γ-³²P]ATP.
Materials:
-
Purified PMCA or membrane preparations
-
Assay Buffer: 40 mM MOPS-Tris (pH 7.0), 100 mM KCl, 3 mM MgCl₂
-
EGTA (1 mM) or CaCl₂ (to achieve desired free Ca²⁺ concentrations)
-
This compound
-
[γ-³²P]ATP
-
Acidic Stop Solution (e.g., 10% trichloroacetic acid with 1 mM phosphoric acid)
-
SDS-PAGE reagents
Procedure:
-
Pre-incubate the PMCA preparation in Assay Buffer with either EGTA (for basal activity) or a specific concentration of CaCl₂ in the presence or absence of this compound for 10 minutes on ice.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate for a short period (e.g., 10-30 seconds) on ice.
-
Quench the reaction by adding the ice-cold Acidic Stop Solution.
-
Centrifuge to pellet the protein and wash the pellet to remove unincorporated [γ-³²P]ATP.
-
Solubilize the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by acidic SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled acylphosphate band.
-
Quantify the band intensity to determine the level of acylphosphate formation.
Signaling Pathways and Experimental Workflows
This compound Inhibition of PMCA and Downstream Signaling
This compound-mediated inhibition of PMCA leads to an elevation of intracellular Ca²⁺, which can modulate various downstream signaling pathways. One notable effect is the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and subsequent vasodilation.[1][3][5]
Caption: this compound signaling pathway.
Experimental Workflow for Characterizing this compound
The characterization of this compound as a PMCA inhibitor typically follows a multi-step workflow, from initial screening to detailed kinetic and cellular analysis.
Caption: Workflow for this compound characterization.
Conclusion
This compound represents a significant advancement in the study of PMCA physiology and its role in cellular signaling. As a specific, allosteric, and non-competitive inhibitor, it provides a powerful tool for researchers to investigate the intricate mechanisms of calcium homeostasis. The detailed protocols and data presented in this guide are intended to support the scientific community in leveraging this compound for future discoveries in both basic research and drug development.
References
- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Caloxin 2A1: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caloxin 2A1 is a novel, synthetic peptide inhibitor that demonstrates high specificity and selectivity for the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme in maintaining cellular calcium homeostasis. This document provides a comprehensive overview of this compound's target interaction, its selectivity profile, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
Core Target and Mechanism of Action
This compound's primary molecular target is the Plasma Membrane Ca2+-ATPase (PMCA) , also known as the plasma membrane Ca2+ pump.[1][2][3][4] PMCA is a vital transport protein found in the plasma membrane of all eukaryotic cells, responsible for actively extruding Ca2+ from the cytoplasm to the extracellular space, thereby maintaining low intracellular Ca2+ concentrations.
This compound is an extracellularly acting inhibitor, a key feature that distinguishes it from many other ATPase inhibitors.[2][4] It specifically binds to the second extracellular domain of the PMCA, corresponding to residues 401-413 of isoform 1b.[2][4]
The mechanism of inhibition is non-competitive with respect to the intracellular substrates Ca2+ and ATP, as well as the activator calmodulin.[1][5] This is consistent with its extracellular binding site, distant from the intracellular catalytic and regulatory domains. Evidence suggests that this compound inhibits the conformational changes of the pump that are necessary for its catalytic cycle.[1] A key step in the PMCA cycle is the formation of a 140-kDa acid-stable acylphosphate intermediate from ATP, a process that is inhibited by this compound.[1][2][4]
Signaling Pathway Inhibition
By inhibiting PMCA, this compound effectively blocks a primary route of Ca2+ efflux from the cell. This leads to an elevation of the intracellular Ca2+ concentration ([Ca2+]i). This targeted disruption of Ca2+ homeostasis can trigger various downstream cellular signaling events. For instance, in vascular endothelial cells, the rise in [Ca2+]i can lead to an endothelium-dependent relaxation of blood vessels.[2][4][5] Furthermore, altered Ca2+ signaling due to PMCA inhibition has been linked to the induction of apoptosis in specific cell types, such as airway smooth muscle cells.[5]
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data on Target Interaction
The inhibitory potency of this compound on PMCA has been quantified in studies using human erythrocyte ghosts, a well-established model for studying PMCA activity.
| Parameter | Value | Target | Experimental System | Reference |
| IC50 | 0.4 ± 0.1 mmol/L | PMCA Ca2+-Mg2+-ATPase Activity | Human Erythrocyte Ghosts | [5] |
| Ki | 529 µmol/L | PMCA | Not Specified | [6] |
| Inhibition Type | Non-competitive | PMCA | Human Erythrocyte Ghosts | [1][5] |
Target Selectivity Profile
A critical aspect of any inhibitor is its selectivity for the intended target over other related proteins. This compound has demonstrated a high degree of selectivity for PMCA.
| Off-Target | Effect | Experimental System | Reference |
| Basal Mg2+-ATPase | No effect | Human Erythrocyte Ghosts | [2] |
| Na+-K+-ATPase | No effect | Human Erythrocyte Ghosts | [2] |
| SERCA (Sarcoplasmic Reticulum Ca2+-Mg2+-ATPase) | No effect | Skeletal Muscle Sarcoplasmic Reticulum | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Preparation of Human Erythrocyte Leaky Ghosts
This protocol is foundational for the subsequent ATPase activity assays.
-
Blood Collection: Obtain fresh human blood in heparinized tubes.
-
Washing: Centrifuge the blood at 1,000 x g for 10 minutes at 4°C. Aspirate the plasma and buffy coat. Wash the red blood cells three times with a solution of 130 mM KCl and 20 mM Tris-HCl, pH 7.4.
-
Lysis: Resuspend the packed red blood cells in 40 volumes of ice-cold 20 mM Tris-HCl, pH 7.4, to induce hypotonic lysis.
-
Membrane Collection: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).
-
Washing the Ghosts: Wash the ghosts multiple times with the lysis buffer until the supernatant is clear and colorless.
-
Resuspension: Resuspend the final pellet of "leaky" ghosts in a suitable buffer for storage or immediate use in ATPase assays.
PMCA Ca2+-Mg2+-ATPase Activity Assay
This assay quantifies the specific Ca2+-dependent ATPase activity of PMCA.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
130 mM KCl
-
20 mM Tris-HCl, pH 7.4
-
3 mM MgCl2
-
1 mM ouabain (to inhibit any residual Na+-K+-ATPase)
-
0.5 mM EGTA
-
Varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration.
-
This compound at the desired concentrations (or vehicle control).
-
-
Pre-incubation: Add erythrocyte ghost suspension (approximately 50 µg of protein) to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 3 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Termination of Reaction: Stop the reaction by adding an acidic solution, such as trichloroacetic acid.
-
Phosphate Determination: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Fiske-Subbarow method.
-
Calculation of Activity: The Ca2+-Mg2+-ATPase activity is calculated as the difference between the Pi released in the presence and absence of Ca2+.
Selectivity Assays (Na+-K+-ATPase and Basal Mg2+-ATPase)
To confirm the selectivity of this compound, its effect on other ATPases is measured.
-
Na+-K+-ATPase Activity: The assay is performed as described for PMCA, but the reaction mixture contains Na+ and K+ (e.g., 100 mM NaCl, 20 mM KCl) and is devoid of Ca2+. The Na+-K+-ATPase activity is determined as the ouabain-sensitive fraction of the total ATPase activity.
-
Basal Mg2+-ATPase Activity: This is measured in a reaction mixture similar to the PMCA assay but in the absence of both Ca2+ and ouabain.
Figure 2: General experimental workflow for ATPase activity assays.
Conclusion
This compound is a well-characterized and highly selective peptide inhibitor of the Plasma Membrane Ca2+-ATPase. Its extracellular mode of action and non-competitive inhibition mechanism make it a valuable tool for studying the physiological roles of PMCA in various cellular contexts. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to utilize this compound in their investigations into Ca2+ signaling and homeostasis.
References
- 1. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjgnet.com [wjgnet.com]
- 5. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Caloxin 2A1: A Comprehensive Technical Guide to its Effects on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxin 2A1 is a novel peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme responsible for maintaining low intracellular calcium concentrations by actively extruding Ca2+ from the cytoplasm. By targeting the extracellular domain of PMCA, this compound offers a specific tool to investigate the physiological roles of this pump and the downstream consequences of elevated intracellular calcium. This technical guide provides an in-depth overview of the effects of this compound on intracellular calcium levels, its mechanism of action, detailed experimental protocols, and the key signaling pathways it modulates.
Data Presentation: Quantitative Effects of this compound
The inhibitory potency of this compound on PMCA activity has been quantified in various studies. The following table summarizes the key quantitative data regarding the effects of this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 0.4 ± 0.1 mmol/L | Human Erythrocyte Ghosts | [1] |
| Ki | 529 µM | Not specified | [2] |
| Concentration for Non-Competitive Inhibition Studies | 1.8 mmol/L | Human Erythrocyte Ghosts | [3][4] |
| Concentration Used in Cell Viability Studies | 0.5 mmol/L | HT1080 and SW872 human soft-tissue sarcoma cell lines | [5] |
Mechanism of Action
This compound is a peptide that binds to the second extracellular domain of the PMCA pump.[6] This binding allosterically inhibits the enzyme's activity, preventing the conformational changes necessary for Ca2+ transport out of the cell.[7] Importantly, the inhibition by this compound is non-competitive with respect to the intracellular substrates Ca2+, ATP, and the activator calmodulin.[7] This extracellular mechanism of action makes this compound a specific and valuable tool for studying PMCA function without directly interfering with intracellular processes. The inhibition of PMCA leads to a gradual increase in the cytosolic calcium concentration, which in turn triggers various downstream signaling events.
Experimental Protocols
Measurement of Intracellular Calcium Concentration Using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound treatment using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on coverslips or in a 96-well plate
-
This compound stock solution
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at ~510 nm)
Procedure:
-
Cell Preparation: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and grow to the desired confluency.
-
Fura-2 AM Loading Solution Preparation:
-
Prepare a stock solution of Fura-2 AM in cell-culture grade DMSO.
-
For loading, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM.
-
Add Pluronic F-127 (0.02-0.05%) to the loading solution to aid in dye solubilization.
-
If using, add probenecid to the loading solution to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.
-
-
Washing:
-
After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBSS for a further 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Measurement of Intracellular Calcium:
-
Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.
-
Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound at the desired concentration to the cells.
-
Continuously record the fluorescence ratio (F340/F380) over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calibration of the signal can be performed using ionophores like ionomycin in the presence of known high and low calcium concentrations.
PMCA Activity Assay
This protocol outlines a method to determine the inhibitory effect of this compound on the ATPase activity of PMCA.
Materials:
-
Isolated cell membranes or purified PMCA
-
This compound
-
Assay buffer (containing buffer salts, pH 7.4)
-
ATP
-
CaCl2
-
EGTA
-
Calmodulin
-
Malachite green reagent or other phosphate detection system
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture containing the assay buffer, a defined concentration of CaCl2 (to achieve a specific free Ca2+ concentration), and calmodulin.
-
-
Pre-incubation with Inhibitor:
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate with the membrane preparation or purified PMCA for a defined period.
-
-
Initiation of Reaction:
-
Initiate the ATPase reaction by adding a known concentration of ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction remains in the linear range.
-
-
Termination of Reaction and Phosphate Detection:
-
Stop the reaction by adding a stop solution, typically an acidic solution.
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis:
-
The PMCA-specific activity is calculated as the difference between the total ATPase activity (in the presence of Ca2+ and calmodulin) and the basal Mg2+-ATPase activity (in the presence of EGTA to chelate Ca2+).
-
Plot the percentage of PMCA inhibition against the concentration of this compound to determine the IC50 value.
-
Signaling Pathways and Visualizations
This compound Mechanism of Action
The following diagram illustrates the direct inhibitory effect of this compound on the Plasma Membrane Ca2+-ATPase (PMCA), leading to an increase in intracellular calcium levels.
Caption: this compound inhibits PMCA-mediated Ca2+ extrusion.
Experimental Workflow for Measuring Intracellular Calcium
This diagram outlines the key steps involved in a typical experiment to measure the effect of this compound on intracellular calcium using Fura-2 AM.
Caption: Workflow for intracellular calcium measurement.
This compound-Induced Endothelial Nitric Oxide Synthase (eNOS) Activation
In endothelial cells, the this compound-induced rise in intracellular calcium can lead to the activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a key signaling molecule in vasodilation.[1][6]
Caption: this compound-induced eNOS activation pathway.
This compound-Induced Apoptosis via CaMKII Pathway
Sustained elevation of intracellular calcium, as induced by this compound, can trigger apoptotic pathways.[8][9] One key mediator in this process is the Calcium/calmodulin-dependent protein kinase II (CaMKII).
Caption: this compound-induced CaMKII-mediated apoptosis.
Conclusion
This compound serves as a potent and specific inhibitor of the plasma membrane Ca2+-ATPase, making it an invaluable tool for researchers in various fields. Its ability to elevate intracellular calcium levels in a controlled manner allows for the detailed investigation of calcium-dependent signaling pathways, including those involved in vasodilation and apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and interpreting experiments aimed at elucidating the multifaceted roles of intracellular calcium in cellular physiology and pathophysiology. As research into the therapeutic potential of modulating PMCA activity continues, a thorough understanding of the effects of inhibitors like this compound will be paramount.
References
- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma membrane Ca2+-ATPase regulates Ca2+ signaling and the proliferation of airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
Investigating the Function of the Plasma Membrane Ca2+-ATPase (PMCA) using Caloxin 2A1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of Caloxin 2A1, a specific peptide inhibitor, to investigate the function of the Plasma Membrane Ca2+-ATPase (PMCA). PMCA is a crucial enzyme responsible for maintaining low intracellular calcium concentrations by actively extruding Ca2+ from the cell.[1][2] Understanding its function is vital for research in various fields, including cardiovascular diseases, neurological disorders, and cancer.[2] this compound serves as a valuable tool for elucidating the physiological and pathological roles of PMCA.
Introduction to PMCA and this compound
The Plasma Membrane Ca2+-ATPase (PMCA) is a high-affinity calcium pump that plays a key role in intracellular calcium homeostasis.[2][3] It is a member of the P-type ATPase family and utilizes the energy from ATP hydrolysis to transport Ca2+ against its electrochemical gradient. Four main isoforms of PMCA (PMCA1-4) are known, with their expression varying across different tissues and cell types.[3][4]
This compound is a novel and specific peptide inhibitor of PMCA.[1][5] It acts as an extracellular, allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site and inhibits its function in a non-competitive manner with respect to Ca2+, ATP, and calmodulin.[4][6] A key advantage of this compound is its specificity for PMCA over other ATPases, such as the Na+/K+-ATPase and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[1][5] This specificity makes it an excellent tool for dissecting the specific contributions of PMCA to cellular calcium signaling and other physiological processes.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound and other related caloxins on PMCA activity has been quantified in various studies. This data is crucial for designing experiments and interpreting results.
| Inhibitor | Target | Method | Key Parameter | Value | Reference |
| This compound | PMCA (general) | Ca2+-Mg2+-ATPase activity in human erythrocyte ghosts | IC50 | 0.4 ± 0.1 mmol/L | [4] |
| This compound | PMCA (general) | Ca2+-Mg2+-ATPase activity in human erythrocyte ghosts | Ki | 529 µmol/L | [2] |
| Caloxin 1b1 | PMCA4 | Ca2+-Mg2+-ATPase activity in leaky erythrocyte ghosts | Ki | 46 ± 5 µmol/L | [4] |
| Caloxin 1b1 | PMCA1 | Ca2+-Mg2+-ATPase activity | Ki | 105 ± 11 µmol/L | [4] |
| Caloxin 1b1 | PMCA2 | Ca2+-Mg2+-ATPase activity | Ki | 167 ± 67 µmol/L | [4] |
| Caloxin 1b1 | PMCA3 | Ca2+-Mg2+-ATPase activity | Ki | 274 ± 40 µmol/L | [4] |
| Caloxin 1c2 | PMCA4 | Ca2+-Mg2+-ATPase activity | Ki | 2.3 µM | [2] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate PMCA function.
PMCA Ca2+-Mg2+-ATPase Activity Assay in Human Erythrocyte Ghosts
This assay directly measures the enzymatic activity of PMCA by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. Human erythrocyte ghosts are a convenient source of PMCA, as they lack other interfering ATPases.
3.1.1. Preparation of Human Erythrocyte Ghosts
-
Blood Collection: Obtain fresh human blood collected in a heparinized tube.
-
Erythrocyte Isolation: Centrifuge the blood at 1,500 x g for 10 minutes at 4°C. Aspirate and discard the plasma and buffy coat.
-
Washing: Wash the erythrocyte pellet three times with 10 volumes of ice-cold 1X Phosphate Buffered Saline (PBS). Centrifuge at 1,500 x g for 10 minutes at 4°C after each wash.
-
Hemolysis: Resuspend the washed erythrocyte pellet in 10 volumes of ice-cold hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, 1 mM EDTA). Incubate on ice for 20 minutes with occasional mixing.
-
Ghost Pelleting: Centrifuge the hemolysate at 20,000 x g for 20 minutes at 4°C. The resulting pellet contains the erythrocyte ghosts.
-
Washing the Ghosts: Wash the ghost pellet multiple times with the lysis buffer until the supernatant is clear and free of hemoglobin.
-
Final Resuspension: Resuspend the final ghost pellet in an appropriate buffer for the ATPase assay (e.g., 30 mM MOPS, pH 7.2, 130 mM KCl). Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
3.1.2. ATPase Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
30 mM MOPS, pH 7.2
-
130 mM KCl
-
3 mM MgCl2
-
0.5 mM EGTA
-
0.5 mM CaCl2 (to achieve a desired free Ca2+ concentration)
-
Erythrocyte ghost preparation (e.g., 0.12 mg/ml protein)
-
-
This compound Incubation: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor. Pre-incubate for 10-15 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding ATP to a final concentration of 0.5 mM.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an acidic reagent, such as trichloroacetic acid (TCA) to a final concentration of 5%.
-
Phosphate Determination (Colorimetric Assay):
-
Centrifuge the terminated reaction mixtures to pellet the protein.
-
Take an aliquot of the supernatant for the determination of inorganic phosphate (Pi) released.
-
Use a colorimetric method, such as the malachite green assay, to quantify the Pi concentration. Prepare a standard curve with known concentrations of phosphate.
-
Read the absorbance at the appropriate wavelength (e.g., 620-660 nm).
-
-
Data Analysis: Calculate the specific activity of the ATPase (e.g., in nmol Pi/mg protein/min). Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol describes the use of the ratiometric fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration following inhibition of PMCA by this compound.
-
Cell Culture: Plate cells on glass coverslips or in 96-well plates suitable for fluorescence microscopy or plate reader analysis. Allow cells to adhere and grow to the desired confluency.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
This compound Treatment:
-
Replace the HBSS with a recording buffer containing the desired concentration of this compound. Include a vehicle control.
-
-
Fluorescence Measurement:
-
Place the coverslip or plate in a fluorescence imaging system or a plate reader equipped for ratiometric measurements.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Record the fluorescence ratio (F340/F380) over time to monitor changes in [Ca2+]i. An increase in the ratio indicates an increase in intracellular calcium.
-
-
Data Analysis: The F340/F380 ratio is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect the dynamics of calcium signaling. The effect of this compound on resting [Ca2+]i or on Ca2+ transients induced by agonists can be quantified.
Apoptosis Assay using Annexin V Staining
This assay is used to detect apoptosis (programmed cell death) in cells treated with this compound. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specific duration. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to minimize membrane damage. Collect both adherent and floating cells.
-
For suspension cells, collect them by centrifugation.
-
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation at 300-400 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (a viability dye).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis by Flow Cytometry:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving PMCA and a general experimental workflow for investigating the effects of this compound.
PMCA-Mediated Regulation of Calcineurin-NFAT Signaling
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. ATPase activity assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of uniform haemoglobin free human erythrocyte ghosts in isotonic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: The Allosteric Binding Site of Caloxin 2A1 on Plasma Membrane Ca2+-ATPase (PMCA)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The Plasma Membrane Ca2+-ATPase (PMCA) is a critical transporter responsible for maintaining low intracellular calcium concentrations, a cornerstone of cellular signaling. The discovery of specific inhibitors is paramount for dissecting its physiological roles and for potential therapeutic development. This document provides a detailed technical overview of Caloxin 2A1, a peptide inhibitor of PMCA. It focuses on the specific binding site, mechanism of inhibition, quantitative interaction data, and the experimental protocols used for its identification and characterization. This compound was the first in a class of extracellularly acting inhibitors, identified through phage display, that targets an allosteric site on the pump, offering a valuable tool for studying PMCA function.
Identification of the this compound Binding Site
This compound was engineered to be a specific, extracellularly acting inhibitor of the Plasma Membrane Ca2+ pump.[1] Its binding site was predetermined by the design of the selection process.
-
Target Domain: this compound was selected for its ability to bind to a synthetic peptide corresponding to the second extracellular domain (exdom 2) of the human PMCA isoform 1b (hPMCA1b).[1][2]
-
Specific Residues: This target sequence comprises amino acid residues 401-413 of hPMCA1b.[1][2]
-
Inhibitor Sequence: The peptide sequence of this compound identified from the screening process is VSNSNWPSFPSS. For experimental use, it was synthesized with a C-terminal Gly-Gly-Gly (GGG) spacer, resulting in the sequence VSNSNWPSFPSSGGG-amide.[3][4]
The binding to this extracellular site allows this compound to inhibit the pump's activity when applied exogenously, without the need for it to cross the plasma membrane.[5]
Mechanism of Action
Experimental evidence demonstrates that this compound functions as an allosteric inhibitor. Its binding to the extracellular domain modulates the enzyme's catalytic activity from a distance. Kinetic studies have shown that the inhibition by this compound is non-competitive with respect to the pump's primary ligands: Ca2+, ATP, and calmodulin.[3][4][6] This indicates that the inhibitor does not bind to the active site or the calmodulin-binding domain but rather induces a conformational change that reduces the enzyme's efficacy. This allosteric inhibition affects a partial reaction of the catalytic cycle, specifically the Ca2+-dependent formation of the 140-kDa acid-stable acylphosphate intermediate.[1][2][7]
Figure 1: Allosteric inhibition of PMCA by this compound.
Quantitative Data on PMCA Inhibition
The inhibitory potency of this compound and related caloxins has been quantified through enzyme kinetic studies. This compound is a selective but relatively low-affinity inhibitor compared to later-generation caloxins.
| Inhibitor | Target PMCA Isoform(s) | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) | Notes |
| This compound | General (tested on erythrocyte PMCA, mainly isoform 4) | 529 µM[8] | 0.4 ± 0.1 mM (400 ± 100 µM)[3][4] | Selective for PMCA over other ATPases like Na+-K+-ATPase and SERCA.[1][7] |
| Caloxin 1b1 | Selective for PMCA4 | 46 ± 5 µM[3] | Not Reported | Exhibits ~10-fold higher affinity for PMCA4 than this compound.[3] |
| Caloxin 1b1 | PMCA1 | 105 ± 11 µM[3] | Not Reported | Lower affinity for other isoforms compared to PMCA4.[3] |
| Caloxin 1b1 | PMCA2 | 167 ± 67 µM[3] | Not Reported | Lower affinity for other isoforms compared to PMCA4.[3] |
| Caloxin 1b1 | PMCA3 | 274 ± 40 µM[3] | Not Reported | Lower affinity for other isoforms compared to PMCA4.[3] |
| Caloxin 1c2 | Highly selective for PMCA4 | 2.3 µM[8] | Not Reported | A high-affinity caloxin developed through modified screening.[8] |
Experimental Protocols
The discovery and characterization of this compound involved a series of key experimental procedures.
This technique was central to identifying a peptide that binds to the target extracellular domain of PMCA.
-
Target Preparation: A synthetic peptide corresponding to the amino acid sequence of the second extracellular domain of PMCA1b was conjugated to a carrier protein (keyhole limpet hemocyanin or ovalbumin).[4]
-
Library Panning: A phage display library expressing 12-amino acid random peptides on the surface of M13 phages was incubated with the immobilized target peptide.[3][4]
-
Washing: Non-binding phages were removed by washing.
-
Elution: Phages that specifically bound to the target were eluted.
-
Amplification and Iteration: The eluted phages were amplified by infecting E. coli. The screening process (panning, washing, elution) was repeated for a total of 8 cycles to enrich for high-affinity binders.[3]
-
Sequencing: After the final round, the DNA from the binding phages was sequenced to identify the consensus peptide sequence: VSNSNWPSFPSS.[3]
References
- 1. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound - 1 mg [anaspec.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Concentration of Caloxin 2A1 for Inhibiting the Plasma Membrane Ca2+-ATPase (PMCA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxin 2A1 is a peptide-based inhibitor of the plasma membrane Ca2+-ATPase (PMCA), a crucial enzyme responsible for maintaining low intracellular calcium concentrations by actively extruding Ca2+ from the cell.[1][2] As an allosteric and non-competitive inhibitor, this compound provides a valuable tool for studying the physiological roles of PMCA in various cellular processes and holds potential for therapeutic applications in diseases associated with dysregulated calcium homeostasis.[1][3] These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for effective PMCA inhibition in research and drug development settings.
Mechanism of Action
This compound functions as an extracellular inhibitor of PMCA.[2][4] Unlike inhibitors that target the intracellular catalytic domains, this compound binds to an extracellular domain of the pump.[1][2] This binding event induces a conformational change in the enzyme, thereby inhibiting its ability to transport Ca2+ across the plasma membrane.[1] This allosteric inhibition is non-competitive with respect to both Ca2+ and ATP.[1][3] The inhibition of PMCA by this compound leads to an elevation of intracellular calcium levels, which can subsequently modulate a variety of downstream signaling pathways.
Quantitative Data for this compound Inhibition of PMCA
The inhibitory potency of this compound on PMCA has been quantified in studies using human erythrocyte ghosts, a well-established model system for studying PMCA activity. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Cell System | Reference |
| IC50 | 0.4 ± 0.1 mmol/L | Human Erythrocyte Ghosts | [3] |
| Ki | 529 µM | Not specified | [2] |
-
IC50 (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the PMCA's Ca2+-Mg2+-ATPase activity.
-
Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a PMCA Activity Assay in Erythrocyte Ghosts
This protocol describes a method to determine the dose-dependent inhibition of PMCA by this compound using isolated erythrocyte membranes (ghosts).
Materials:
-
Freshly collected human blood in anticoagulant (e.g., heparin or EDTA)
-
This compound
-
Hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 130 mM KCl, 30 mM MOPS, 5 mM MgCl2, 1 mM EGTA, pH 7.4)
-
ATP solution
-
CaCl2 solution
-
Phosphate assay reagent (e.g., Malachite green-based)
-
Microplate reader
Procedure:
-
Preparation of Erythrocyte Ghosts:
-
Centrifuge fresh blood to pellet the erythrocytes.
-
Wash the erythrocytes multiple times with isotonic saline.
-
Induce hemolysis by resuspending the packed erythrocytes in a large volume of ice-cold hypotonic lysis buffer.
-
Centrifuge the hemolysate at high speed to pellet the erythrocyte ghosts.
-
Wash the ghosts repeatedly with the wash buffer until they are white/pale pink.
-
Resuspend the final ghost pellet in a known volume of assay buffer and determine the protein concentration.
-
-
PMCA Activity Assay:
-
Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to test would be from 0.01 mmol/L to 2 mmol/L.
-
In a microplate, set up the reaction mixture containing the erythrocyte ghosts, assay buffer, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the mixtures for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding a solution of CaCl2 to achieve a final free Ca2+ concentration in the desired range (e.g., 10 µM).
-
Start the enzymatic reaction by adding ATP to a final concentration of 1-3 mM.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a reagent that halts enzymatic activity (e.g., trichloroacetic acid or the phosphate detection reagent itself).
-
Measure the amount of inorganic phosphate (Pi) released using a phosphate assay reagent and a microplate reader. The amount of Pi released is proportional to the PMCA activity.
-
-
Data Analysis:
-
Calculate the percentage of PMCA inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Monitoring this compound-induced Changes in Intracellular Calcium in Cultured Cells
This protocol outlines a method to assess the functional effect of this compound on intracellular calcium levels in a cell line of interest.
Materials:
-
Cultured cells of interest
-
This compound
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed the cells on a suitable imaging dish or multi-well plate and allow them to adhere overnight.
-
Wash the cells with HBSS.
-
Load the cells with a fluorescent Ca2+ indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells again with HBSS to remove any extracellular dye.
-
-
Baseline Fluorescence Measurement:
-
Place the dish or plate in the fluorescence microscope or plate reader.
-
Measure the baseline fluorescence intensity of the cells for a few minutes to establish a stable baseline.
-
-
Application of this compound:
-
Prepare a working solution of this compound in HBSS at the desired final concentration (e.g., starting with the IC50 value determined in Protocol 1 and testing a range of concentrations).
-
Add the this compound solution to the cells while continuously recording the fluorescence intensity.
-
-
Data Acquisition and Analysis:
-
Continue to record the fluorescence for a sufficient period to observe the full effect of this compound on intracellular Ca2+ levels. An increase in fluorescence indicates a rise in intracellular Ca2+.
-
Analyze the kinetic data to determine parameters such as the peak increase in fluorescence, the rate of increase, and the duration of the elevated Ca2+ signal at different this compound concentrations.
-
Visualizations
Signaling Pathway
Caption: Inhibition of PMCA by this compound leads to increased intracellular Ca²⁺.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound on PMCA activity.
References
- 1. Measurement of intracellular calcium ions and oxygen radicals in polymorphonuclear leucocyte-erythrocyte 'ghost' hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idhealthscience.com [idhealthscience.com]
Caloxin 2A1: Application Notes on Solubility and Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxin 2A1 is a peptide inhibitor of the plasma membrane Ca2+/Mg2+-ATPase (PMCA)[1][2][3]. By selectively targeting an extracellular domain of the PMCA, this compound provides a valuable tool for studying the role of this essential ion pump in cellular calcium homeostasis and signaling[3][4]. Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed information on the solubility of this compound and protocols for the preparation of stock solutions.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C64H91N19O22 | [1][5][] |
| Molecular Weight | 1478.5 g/mol | [1] |
| Appearance | Solid, White to off-white powder | [][7] |
| Purity | ≥95% - ≥98% | [1][][8] |
| Storage (Solid) | -20°C for ≥ 4 years | [1] |
Solubility Data
This compound is supplied as a solid, typically as a trifluoroacetate (TFA) salt[1]. The solubility of this compound can vary depending on the solvent and the presence of solubilizing agents. The following table summarizes the known solubility data for this compound. It is recommended to use freshly opened, anhydrous solvents to avoid degradation of the peptide[7].
| Solvent | Concentration | Observations | Reference |
| Water | ~1 mg/mL | Aqueous solutions are not recommended for storage for more than one day. | [1] |
| DMSO | 100 mg/mL (67.64 mM) | Ultrasonic treatment may be required to aid dissolution.[7][9] | [7][9] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (1.69 mM) | Clear solution. | [7] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (1.69 mM) | Clear solution. | [7] |
Experimental Protocols
Preparation of Aqueous Stock Solutions
Aqueous solutions of this compound are suitable for immediate use in many cell-based assays. However, due to the limited stability of the peptide in aqueous solutions, it is recommended to prepare them fresh for each experiment and not to store them for more than one day[1].
Materials:
-
This compound (solid)
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water to achieve the desired concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of water to 1 mg of this compound).
-
Vortex the solution until the peptide is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Use the freshly prepared solution immediately. Discard any unused portion.
Preparation of DMSO Stock Solutions
DMSO is a common solvent for preparing high-concentration stock solutions of this compound, which can then be diluted into aqueous buffers or cell culture media for experiments.
Materials:
-
This compound (solid)
-
Anhydrous, cell culture grade DMSO
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Equilibrate the this compound vial to room temperature.
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution vigorously to dissolve the peptide. If precipitation occurs, brief sonication in an ultrasonic water bath may be necessary to achieve a clear solution[7][9].
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles[7].
-
Store the aliquots at -20°C or -80°C.
Stock Solution Storage and Stability
Proper storage of this compound, both in solid form and as stock solutions, is crucial for maintaining its activity.
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Aqueous Solution | 4°C | Not recommended for more than one day | [1] |
| DMSO Stock Solution | -20°C | Up to 1 month | [5][7] |
| DMSO Stock Solution | -80°C | Up to 6 months | [7] |
Note: Always allow stock solutions to thaw completely and equilibrate to room temperature before use. Ensure the solution is clear and free of precipitates before diluting into your experimental buffer or media.
Mechanism of Action and Signaling Pathway
This compound is a non-competitive inhibitor of the plasma membrane Ca2+-ATPase (PMCA)[2][4]. It binds to an extracellular domain of the pump, thereby inhibiting its ability to extrude Ca2+ from the cell[2][3]. This leads to an increase in intracellular calcium concentration, which can modulate various downstream signaling pathways.
Caption: this compound inhibits PMCA, leading to altered Ca2+ efflux and intracellular signaling.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|350670-85-8|COA [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eurogentec.com [eurogentec.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols for In Vitro Assays Using Caloxin 2A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caloxin 2A1 is a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme responsible for maintaining low intracellular calcium concentrations by actively extruding Ca2+ from the cell.[1][2] By targeting the second extracellular domain of PMCA, this compound acts as a non-competitive inhibitor with respect to Ca2+, ATP, and calmodulin, making it a valuable tool for studying the physiological roles of PMCA in various cellular processes.[3] These application notes provide detailed protocols for key in vitro assays utilizing this compound to investigate PMCA function and its impact on cellular signaling, viability, and proliferation.
Mechanism of Action of this compound
This compound allosterically inhibits the PMCA pump, leading to a decrease in the extrusion of intracellular calcium ([Ca2+]i). This disruption of Ca2+ homeostasis can trigger a cascade of downstream signaling events, impacting various cellular functions. The inhibition of PMCA by this compound has been shown to affect pathways involving calcineurin/NFAT and endothelial nitric oxide synthase (eNOS), highlighting its potential to modulate immune responses, vascular tone, and other Ca2+-dependent processes.[4][5]
Signaling Pathway of PMCA Inhibition by this compound
Caption: Signaling cascade following PMCA inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound and other caloxins varies among different PMCA isoforms. This selectivity allows for the targeted investigation of specific PMCA functions.
| Inhibitor | Target PMCA Isoform | Ki (µM) | IC50 (µM) | Reference(s) |
| This compound | PMCA (general) | 529 | 400 ± 100 | [3][6] |
| Caloxin 1b1 | PMCA1 | 105 ± 11 | - | [3] |
| PMCA2 | 167 ± 67 | - | [3] | |
| PMCA3 | 274 ± 40 | - | [3] | |
| PMCA4 | 46 ± 5 | - | [3] | |
| Caloxin 1c2 | PMCA1 | 21 ± 6 | - | [6] |
| PMCA2 | 40 ± 10 | - | [6] | |
| PMCA3 | 67 ± 8 | - | [6] | |
| PMCA4 | 2.3 ± 0.3 | - | [6] |
Experimental Protocols
PMCA Ca2+-Mg2+-ATPase Activity Assay
This assay measures the enzymatic activity of PMCA by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green colorimetric method is a sensitive technique for this purpose.[7][8]
Experimental Workflow
Caption: Workflow for the PMCA ATPase activity assay.
Materials:
-
Erythrocyte ghosts (prepared from fresh human blood)
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, and varying concentrations of CaCl2 to achieve desired free Ca2+ concentrations.
-
ATP solution (100 mM)
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water.
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 N HCl.
-
Solution C: 2.7% (v/v) Tween 20.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B and 2 parts of Solution C. This reagent should be prepared fresh.
-
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Erythrocyte Ghosts: Isolate erythrocyte ghosts from fresh human blood using established protocols involving hypotonic lysis and washing.
-
Reaction Setup: In a 96-well plate, add 50 µL of Assay Buffer containing 10-20 µg of erythrocyte ghost protein.
-
Inhibitor Addition: Add desired concentrations of this compound (e.g., 0.1 µM to 1 mM) or vehicle control to the wells. Incubate at 37°C for 15 minutes.
-
Initiate Reaction: Start the reaction by adding 50 µL of 2 mM ATP solution to each well. The final reaction volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction and Color Development: Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the phosphate standard. Calculate the amount of Pi released in each sample and express the ATPase activity as nmol Pi/mg protein/min. Determine the IC50 value for this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Apoptosis Assays
These assays are crucial for determining the cytotoxic and apoptotic effects of this compound on different cell types, particularly in the context of cancer research.
This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, providing a measure of long-term cytotoxicity.[9][10][11][12][13]
Protocol:
-
Cell Seeding: Seed cells (e.g., HT1080 or SW872 human soft-tissue sarcoma cells) into 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 1 mM) for a specified duration (e.g., 24-72 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (containing at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][14][15]
Protocol:
-
Cell Treatment: Treat cells with this compound at desired concentrations and for a specific time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Intracellular Calcium Measurement
This assay directly measures the effect of this compound on intracellular calcium levels using a fluorescent Ca2+ indicator like Fluo-4 AM.[16][17][18][19][20]
Experimental Workflow
Caption: Workflow for intracellular calcium measurement.
Materials:
-
Cells of interest cultured on glass-bottom dishes or 96-well black-walled plates.
-
Fluo-4 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound
-
Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation/Emission: ~490 nm/~525 nm).
Protocol:
-
Cell Seeding: Seed cells onto a suitable imaging plate and allow them to adhere.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and add the Fluo-4 AM loading solution.
-
Incubate at 37°C for 30-60 minutes.
-
-
Wash: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Measurement: Record the baseline fluorescence intensity (F0) of the cells.
-
Treatment: Add this compound at the desired concentration and continue to record the fluorescence intensity (F) over time.
-
Data Analysis: Calculate the change in intracellular calcium concentration, typically represented as the ratio of fluorescence F/F0.
Conclusion
This compound is a specific and valuable tool for investigating the multifaceted roles of the Plasma Membrane Ca2+-ATPase in cellular physiology and pathology. The protocols outlined in these application notes provide a framework for researchers to explore the effects of PMCA inhibition in a variety of in vitro systems, contributing to a deeper understanding of calcium signaling and its implications in health and disease.
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [wlv.openrepository.com]
- 5. researchgate.net [researchgate.net]
- 6. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A direct colorimetric assay for Ca2+ -stimulated ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Simultaneous assay of Ca(2+)-ATPase and Na+, K(+)-ATPase activities of hemolysate by malachite green colorimetric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. kumc.edu [kumc.edu]
- 15. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. pubcompare.ai [pubcompare.ai]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. m.youtube.com [m.youtube.com]
- 20. content.abcam.com [content.abcam.com]
Caloxin 2A1: A Potent Inducer of Apoptosis for Research Applications
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caloxin 2A1 is a novel peptide inhibitor of the plasma membrane Ca2+-ATPase (PMCA), a crucial enzyme responsible for maintaining low intracellular calcium concentrations by actively extruding Ca2+ from the cell. By inhibiting PMCA, this compound disrupts calcium homeostasis, leading to a sustained elevation of intracellular calcium levels. This increase in cytosolic calcium is a key signaling event that can trigger the intrinsic apoptotic pathway, making this compound a valuable tool for studying programmed cell death in various cell types. This document provides detailed protocols for utilizing this compound to induce and quantify apoptosis, along with data presentation guidelines and diagrams of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a non-competitive inhibitor of PMCA, meaning it does not compete with Ca2+, ATP, or calmodulin for binding to the enzyme. Its inhibitory action leads to the accumulation of intracellular Ca2+, which in turn can activate various downstream effectors of the apoptotic cascade. A key consequence of elevated cytosolic Ca2+ is the induction of mitochondrial stress, a central event in the intrinsic pathway of apoptosis.
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Ca2+-Mg2+-ATPase activity) | 0.4 ± 0.1 mmol/L | Human erythrocyte ghosts |
Table 2: Exemplary Treatment Concentration for Apoptosis Induction
| Compound | Concentration | Cell Lines | Effect | Reference |
| This compound TFA | 0.5 mmol/L | HT1080 and SW872 (human soft-tissue sarcoma) | Significantly reduced clonogenic survival |
Signaling Pathway of this compound-Induced Apoptosis
The rise in intracellular calcium initiated by this compound triggers a signaling cascade that culminates in apoptosis. This pathway often involves the mitochondria, which act as key integrators of apoptotic signals.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for studying apoptosis induced by this compound.
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cells with this compound to induce apoptosis. The optimal concentration and incubation time should be determined empirically for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or appropriate solvent for this compound reconstitution
-
Sterile microcentrifuge tubes
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the desired format (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation:
-
Reconstitute the lyophilized this compound in sterile water or a recommended solvent to create a stock solution (e.g., 10 mmol/L).
-
Vortex briefly to ensure complete dissolution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mmol/L). A vehicle control (medium with solvent only) should also be prepared.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a predetermined time course (e.g., 6, 12, 24, or 48 hours).
Caption: Workflow for this compound-induced apoptosis.
Protocol 2: Quantification of Apoptosis using Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), Ca2+-free
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. Collect both the detached and floating cells.
-
For suspension cells, collect them directly.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
Protocol 3: Measurement of Caspase-3 Activity
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric assay.
Materials:
-
This compound-treated and control cells
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Harvest and wash the cells as described in Protocol 2.
-
Resuspend the cell pellet in the provided cell lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Caspase-3 Assay:
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
-
The increase in caspase-3 activity can be calculated relative to the vehicle control.
-
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early event in apoptosis. This can be measured using cationic fluorescent dyes like JC-1 or TMRE.
Materials:
-
This compound-treated and control cells
-
Mitochondrial membrane potential assay kit (e.g., containing JC-1 or TMRE)
-
Fluorescence microscope or flow cytometer
Procedure (using JC-1):
-
Cell Staining:
-
Treat cells with this compound as described in Protocol 1.
-
At the end of the treatment period, add the JC-1 staining solution directly to the cell culture medium.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Washing:
-
Wash the cells twice with PBS or the provided assay buffer.
-
-
Analysis:
-
Fluorescence Microscopy: Healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic cells with depolarized mitochondria will show green fluorescent JC-1 monomers in the cytoplasm.
-
Flow Cytometry: The ratio of red to green fluorescence can be quantified to determine the percentage of cells with depolarized mitochondria.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low percentage of apoptotic cells | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). | |
| Cell line is resistant to this compound-induced apoptosis. | Try a different cell line or co-treatment with a sensitizing agent. | |
| High background in Annexin V staining | Mechanical stress during cell harvesting. | Use a gentle detachment method (e.g., non-enzymatic dissociation solution) and handle cells carefully. |
| Cells were fixed before staining. | Annexin V staining must be performed on live cells. | |
| Variable caspase activity results | Inconsistent protein concentrations. | Ensure accurate protein quantification and loading for the assay. |
| Lysis buffer is not optimal. | Use the lysis buffer provided in the kit or optimize a custom buffer. |
Conclusion
This compound is a specific and effective tool for inducing apoptosis through the inhibition of the plasma membrane Ca2+-ATPase. The protocols provided here offer a comprehensive guide for researchers to study the mechanisms of programmed cell death in various experimental models. By carefully optimizing the experimental conditions and utilizing the described assays, scientists can gain valuable insights into the role of calcium signaling in apoptosis and explore the potential of targeting PMCA in drug development.
Application Notes and Protocols for Caloxin 2A1 in Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caloxin 2A1 is a novel, cell-impermeable peptide inhibitor of the plasma membrane Ca2+-ATPase (PMCA), a critical enzyme for maintaining low intracellular calcium concentrations. By binding to an extracellular domain of the pump, this compound provides a valuable tool for investigating the role of PMCA in cellular calcium homeostasis and signaling in various tissues. These application notes provide detailed protocols for the use of this compound in tissue preparations, summarize key quantitative data, and illustrate its mechanism of action and experimental workflows.
Introduction
The plasma membrane Ca2+-ATPase (PMCA) is a primary transporter responsible for the ejection of Ca2+ from the cytoplasm, playing a pivotal role in maintaining the low resting intracellular Ca2+ concentrations essential for normal cellular function. Dysregulation of PMCA activity has been implicated in numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer, making it a significant target for therapeutic intervention.[1][2][3]
This compound is a synthetic peptide that selectively inhibits PMCA by binding to its second extracellular domain.[4][5][6] Unlike many other inhibitors, this compound acts from the extracellular side, making it a particularly useful tool for studying the physiological roles of PMCA in intact tissues and cells without disrupting the intracellular environment.[5][6] Its mechanism of action is non-competitive with respect to Ca2+, ATP, and calmodulin, suggesting that it inhibits the conformational changes of the pump required for ion translocation.[1][4]
These notes provide researchers with the necessary information and protocols to effectively utilize this compound as a selective PMCA inhibitor in a variety of tissue-based experimental settings.
Quantitative Data Summary
The inhibitory activity of this compound on PMCA has been characterized in various studies. The following table summarizes key quantitative data for easy reference and comparison.
| Parameter | Value | Tissue/Cell Type | Reference |
| IC50 (50% inhibitory concentration) | 0.4 ± 0.1 mmol/L | Human erythrocyte ghosts | [1] |
| Ki (inhibition constant) | 529 µM | General PMCA | [3] |
| Inhibition of Ca2+-Mg2+-ATPase | Produces 50% inhibition at 0.4 ± 0.1 mmol/L | Human erythrocyte ghosts | [1] |
| Effect on other ATPases | No effect on basal Mg2+-ATPase or Na+-K+-ATPase | Human erythrocyte ghosts | [5][6][7] |
| Effect on SERCA | No effect on Ca2+-Mg2+-ATPase in skeletal muscle sarcoplasmic reticulum | Skeletal muscle sarcoplasmic reticulum | [5][6] |
Signaling Pathway of this compound Action
This compound exerts its effect by directly inhibiting the PMCA pump, leading to an accumulation of intracellular calcium. This elevated calcium can then modulate a variety of downstream signaling pathways.
Caption: Mechanism of this compound-mediated inhibition of PMCA and its impact on intracellular calcium.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in tissue preparations. Researchers should optimize these protocols for their specific tissue of interest and experimental design.
Protocol 1: Preparation of Isolated Tissues for Functional Studies
This protocol is suitable for studying the effects of this compound on the function of isolated tissues, such as vascular rings, muscle strips, or brain slices.
Materials:
-
Freshly isolated tissue
-
Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O2 / 5% CO2
-
This compound stock solution (dissolved in water or appropriate buffer)
-
Tissue bath or perfusion system
-
Data acquisition system to measure tissue response (e.g., force transducer, electrode)
Procedure:
-
Tissue Dissection and Mounting:
-
Dissect the desired tissue in ice-cold physiological salt solution.
-
Mount the tissue in a tissue bath or perfusion chamber containing physiological salt solution maintained at 37°C and continuously gassed.
-
Allow the tissue to equilibrate for at least 60 minutes, with periodic washing every 15-20 minutes.
-
-
Basal Response:
-
Record a stable basal response of the tissue before adding any agents.
-
-
Application of this compound:
-
Prepare the desired concentration of this compound by diluting the stock solution in the physiological salt solution. A typical starting concentration range is 100 µM to 1 mM.
-
Add this compound to the tissue bath or perfusate.
-
Incubate the tissue with this compound for a predetermined period (e.g., 15-30 minutes) to allow for inhibition of PMCA.
-
-
Functional Assessment:
-
After incubation, assess the functional response of the tissue. This could involve measuring changes in contractility, electrical activity, or neurotransmitter release in response to a stimulus.
-
For example, in vascular tissue, this compound has been shown to produce endothelium-dependent relaxation.[5][6]
-
-
Data Analysis:
-
Compare the functional response in the presence and absence of this compound to determine the effect of PMCA inhibition.
-
Protocol 2: Preparation of Tissue Homogenates for Biochemical Assays
This protocol is designed for preparing tissue homogenates to measure the direct effect of this compound on PMCA activity using biochemical assays.
Materials:
-
Fresh or frozen tissue
-
Homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Glass-Teflon or Dounce homogenizer
-
Centrifuge
-
This compound
-
PMCA activity assay kit or reagents (e.g., measuring ATP hydrolysis or Ca2+ uptake)
Procedure:
-
Tissue Homogenization:
-
Weigh the tissue and place it in ice-cold homogenization buffer (typically 1:10 w/v).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Subcellular Fractionation (Optional):
-
To enrich for plasma membranes, perform differential centrifugation. A common procedure involves a low-speed spin to remove nuclei and debris, followed by a high-speed spin to pellet the membrane fraction.
-
-
Protein Concentration Determination:
-
Measure the protein concentration of the homogenate or membrane fraction using a standard method (e.g., Bradford or BCA assay).
-
-
PMCA Activity Assay:
-
Set up the reaction mixture for the PMCA activity assay according to the manufacturer's instructions or a published protocol.
-
Pre-incubate the tissue preparation with various concentrations of this compound for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (e.g., ATP and Ca2+).
-
Measure the enzyme activity over time.
-
-
Data Analysis:
-
Calculate the specific activity of PMCA in the presence and absence of this compound.
-
Determine the IC50 value of this compound for PMCA inhibition in the specific tissue.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in tissue preparations.
Caption: A generalized workflow for studying the impact of this compound on tissue preparations.
Troubleshooting
| Problem | Possible Cause | Solution |
| No effect of this compound observed | - this compound concentration is too low.- Incubation time is too short.- PMCA expression is low in the tissue.- this compound degradation. | - Perform a dose-response curve to determine the optimal concentration.- Increase the incubation time.- Verify PMCA expression using Western blotting or IHC.- Prepare fresh this compound solutions. |
| High variability in results | - Inconsistent tissue preparation.- Temperature fluctuations.- Pipetting errors. | - Standardize the tissue dissection and preparation protocol.- Ensure precise temperature control of buffers and equipment.- Calibrate pipettes and use careful pipetting techniques. |
| Non-specific effects observed | - this compound concentration is too high. | - Use the lowest effective concentration of this compound determined from a dose-response curve. |
Conclusion
This compound is a potent and selective extracellular inhibitor of the plasma membrane Ca2+-ATPase. Its unique mode of action makes it an invaluable tool for dissecting the intricate roles of PMCA in regulating Ca2+ dynamics and signaling in a wide range of tissues. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers, facilitating the successful application of this compound in their experimental designs and advancing our understanding of calcium homeostasis in health and disease.[1][3]
References
- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Caloxin 2A1 Concentration for Specific Cell Types
Welcome to the technical support center for Caloxin 2A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a selective inhibitor of the plasma membrane Ca²⁺-ATPase (PMCA). Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peptide inhibitor that selectively targets the plasma membrane Ca²⁺-ATPase (PMCA)[1][2][3]. It binds to an extracellular domain of the PMCA pump, leading to non-competitive inhibition with respect to Ca²⁺, ATP, and calmodulin[2][4]. By inhibiting PMCA, this compound blocks the efflux of Ca²⁺ from the cell, leading to an increase in intracellular calcium concentration.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Lyophilized this compound should be stored at -20°C or lower for long-term stability. Once reconstituted, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles. Depending on the solvent, reconstituted solutions are generally stable for up to one month at -20°C.
Q3: How should I reconstitute this compound?
A3: The solubility of this compound can vary. While some suppliers state that it is freely soluble in water, others recommend using dimethyl sulfoxide (DMSO). It is advisable to start with a small amount to test solubility in your desired solvent. If using DMSO, prepare a concentrated stock solution and then dilute it in your aqueous culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%).
Q4: Are there known off-target effects of this compound?
A4: this compound is designed to be a selective inhibitor of PMCA. However, as with any pharmacological inhibitor, the potential for off-target effects exists, especially at high concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that elicits the desired effect on PMCA without causing non-specific cellular changes. Always include appropriate controls in your experiments to monitor for potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no effect of this compound | Incorrect concentration: The concentration may be too low to inhibit PMCA effectively in your specific cell type. | Perform a dose-response experiment (see Experimental Protocols section) to determine the optimal concentration. Start with a broad range (e.g., 10 µM to 1 mM) and then narrow it down based on the initial results. |
| Peptide degradation: Improper storage or handling may have led to the degradation of the peptide. | Ensure this compound is stored correctly (lyophilized at -20°C or lower, aliquoted and frozen once reconstituted). Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a frozen stock. | |
| Cell type variability: Different cell types express different isoforms and levels of PMCA, leading to varied sensitivity to this compound. | Consult the literature for effective concentrations in similar cell types. If data is unavailable, an empirical determination of the optimal concentration is necessary for your specific cell model. | |
| Cell death or toxicity | Concentration is too high: Excessive concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration of this compound and the solvent in your cell line. Lower the concentration of this compound used in your experiments. Ensure the final solvent concentration is not toxic to your cells. |
| Induction of apoptosis: Inhibition of PMCA can lead to sustained high levels of intracellular calcium, which can trigger apoptosis in some cell types, such as airway smooth muscle cells[4]. | If apoptosis is not the intended outcome, consider reducing the treatment duration or concentration of this compound. Monitor for markers of apoptosis (e.g., caspase activation, Annexin V staining). | |
| Precipitation of this compound in culture medium | Poor solubility: The peptide may not be fully soluble in the culture medium at the desired concentration. | Ensure the peptide is fully dissolved in the initial solvent before further dilution. If using DMSO, you can try to further dilute the concentrated stock in DMSO before adding it to the aqueous medium to prevent precipitation. Gentle warming or sonication may aid in dissolution, but be cautious as this may affect peptide stability. |
| Aggregation: Peptides can sometimes aggregate in solution, reducing their effective concentration and potentially causing cellular stress. | Visually inspect the solution for any signs of precipitation or aggregation. If suspected, consider preparing a fresh stock solution. The use of anti-clumping agents in the culture medium might be beneficial for some cell lines prone to aggregation. |
Quantitative Data Summary
The effective concentration of this compound can vary significantly depending on the cell type and the specific experimental endpoint. The following table summarizes reported concentrations from the literature.
| Cell Type | Concentration | Effect | Reference |
| Human Erythrocyte Ghosts | IC₅₀: 0.4 ± 0.1 mM | 50% inhibition of Ca²⁺-Mg²⁺-ATPase activity | [2] |
| Human Erythrocyte Ghosts | Kᵢ: 529 µM | Inhibition constant for PMCA | [5] |
| HEK293 Cells | Not specified | Elimination of Ca²⁺ oscillations | [2] |
| Soft-tissue Sarcoma Cell Lines | 0.5 mM | Increased radiosensitivity | |
| Neuronal Cells | 400 µM | Downregulation of GlyT2 transport | [6] |
| Airway Smooth Muscle Cells | Not specified | Induction of apoptosis | [4] |
| Vascular Endothelium | Not specified | Endothelium-dependent relaxation | [3] |
Note: This table is not exhaustive and the optimal concentration for your specific cell type and experiment must be determined empirically.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a general method to determine the effective concentration range of this compound for a specific cell type and biological endpoint.
Materials:
-
This compound
-
Appropriate solvent (sterile water or DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Assay reagents to measure your biological endpoint (e.g., calcium indicator dye, cell viability reagent, apoptosis detection kit)
-
Plate reader or microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and throughout the experiment.
-
Prepare this compound Stock Solution: Reconstitute lyophilized this compound in the appropriate solvent to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in complete cell culture medium to create a range of working concentrations. A typical starting range could be from 10 µM to 1 mM. Remember to include a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined duration based on your experimental goals. This could range from a few minutes for acute signaling events to several hours or days for proliferation or apoptosis assays.
-
Assay: At the end of the incubation period, perform the assay to measure your biological endpoint of interest according to the manufacturer's instructions.
-
Data Analysis: Plot the measured response as a function of the this compound concentration. This will allow you to determine the EC₅₀ (effective concentration for 50% response) or IC₅₀ (inhibitory concentration for 50% response) and select the optimal concentration for your future experiments.
Protocol 2: Cytotoxicity Assay
This protocol is essential to determine the concentration range at which this compound is not toxic to your cells.
Materials:
-
This compound
-
Appropriate solvent (sterile water or DMSO)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate as described in Protocol 1.
-
Prepare this compound Dilutions: Prepare a range of this compound concentrations, including concentrations higher than the expected effective range, in complete cell culture medium. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Treat the cells with the different concentrations of this compound.
-
Incubation: Incubate the cells for the longest duration you plan to use in your experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation, measure cell viability using your chosen method according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability against the this compound concentration to determine the concentration at which it starts to exhibit cytotoxic effects. This will help you define a safe working concentration range for your experiments.
Visualizations
Caption: Inhibition of the Plasma Membrane Ca²⁺-ATPase (PMCA) by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Experimental Challenges with Low-Affinity Caloxin 2A1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low affinity of Caloxin 2A1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial pump for maintaining low intracellular calcium concentrations.[1][2][3][4] It acts as a non-competitive inhibitor with respect to Ca2+, ATP, and calmodulin by binding to an extracellular domain of the PMCA pump.[1][5] This binding event inhibits the pump's activity, leading to an increase in intracellular calcium levels.[1]
Q2: What is the reported affinity of this compound for PMCA?
This compound exhibits relatively low affinity for its target. The reported half-maximal inhibitory concentration (IC50) for Ca2+-Mg2+-ATPase activity is approximately 0.4 ± 0.1 mmol/L, and the inhibition constant (Ki) for PMCA is 529 µM.[1][6]
Q3: Are there higher-affinity alternatives to this compound?
Yes, subsequent research has led to the development of other caloxins with improved affinity and isoform selectivity. For example, Caloxin 1c2 has a significantly higher affinity for PMCA4 (Ki = 2-5 µM) compared to this compound.[1][5]
Q4: How does the low affinity of this compound impact experimental outcomes?
The low affinity necessitates the use of higher concentrations of this compound to achieve significant inhibition of PMCA. This can lead to challenges such as reduced signal-to-noise ratios in binding assays, potential off-target effects, and difficulties in achieving saturation for binding studies.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable binding/inhibition | Insufficient this compound concentration: Due to its low affinity, the concentration used may be below the effective range. | Gradually increase the concentration of this compound in your assay. Refer to the provided IC50 and Ki values as a starting point. |
| Suboptimal buffer conditions: The pH, ionic strength, or presence of certain ions in the buffer can negatively affect the binding interaction. | Optimize buffer components. Systematically vary the pH (e.g., in 0.5 unit increments around physiological pH) and salt concentration (e.g., 50-200 mM NaCl) to identify the optimal conditions for binding. | |
| Short incubation time: The binding equilibrium may not be reached with short incubation times, especially for low-affinity interactions. | Increase the incubation time to allow the binding reaction to reach equilibrium. Monitor binding at several time points to determine the optimal duration. | |
| High background signal or non-specific binding | Hydrophobic interactions: Peptides can non-specifically adsorb to plasticware or other proteins. | Include a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in your assay buffer to reduce non-specific binding. Using low-binding microplates can also be beneficial. |
| Ionic interactions: Non-specific binding can be mediated by electrostatic interactions. | Adjust the ionic strength of your buffer by increasing the salt concentration (e.g., up to 250 mM NaCl) to minimize non-specific ionic interactions. | |
| Inconsistent or variable results | Peptide degradation: this compound, being a peptide, may be susceptible to degradation by proteases present in the experimental system. | Add a broad-spectrum protease inhibitor cocktail to your buffers. |
| Experimental setup variability: Minor variations in assay conditions can lead to significant differences in results with low-affinity interactions. | Ensure consistent experimental execution, including precise pipetting, temperature control, and timing of incubation steps. | |
| Difficulty in achieving saturation in binding assays | Low affinity of the interaction: Reaching saturation may require impractically high concentrations of this compound. | Consider using alternative assay formats that do not require saturation, such as competition assays with a higher-affinity labeled ligand if available. Alternatively, focus on determining the initial binding slope or IC50 rather than a Kd from a saturation binding curve. |
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound and a higher-affinity analog, Caloxin 1c2, for different PMCA isoforms. This data can guide inhibitor selection and concentration choices in your experiments.
| Inhibitor | Target PMCA Isoform | Inhibition Constant (Ki) | IC50 | Reference |
| This compound | PMCA (general) | 529 µM | 0.4 ± 0.1 mmol/L | [1][6] |
| Caloxin 1c2 | PMCA4 | 2-5 µM | Not Reported | [1][5] |
| PMCA1 | >10-fold lower affinity than for PMCA4 | Not Reported | [5] | |
| PMCA2 | >10-fold lower affinity than for PMCA4 | Not Reported | [5] | |
| PMCA3 | >10-fold lower affinity than for PMCA4 | Not Reported | [5] |
Experimental Protocols
Detailed Methodology: In Vitro PMCA Inhibition Assay using this compound
This protocol describes a method to measure the inhibition of PMCA activity by this compound using a colorimetric ATPase assay. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified PMCA enzyme (or membrane preparations rich in PMCA)
-
This compound
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, 2 mM CaCl2 (to achieve a defined free Ca2+ concentration)
-
Protease Inhibitor Cocktail
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Incubator
Procedure:
-
Prepare this compound dilutions: Prepare a series of this compound dilutions in the Assay Buffer. Due to its low affinity, a wide concentration range (e.g., 10 µM to 5 mM) is recommended.
-
Prepare enzyme solution: Dilute the purified PMCA or membrane preparation in ice-cold Assay Buffer containing protease inhibitors to the desired working concentration.
-
Assay setup: In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells. Include a vehicle control (Assay Buffer without this compound) and a no-enzyme control.
-
Pre-incubation: Add 40 µL of the diluted enzyme solution to each well. Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
Initiate reaction: Start the enzymatic reaction by adding 20 µL of a 5 mM ATP solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Stop reaction and detect phosphate: Stop the reaction and measure the amount of released inorganic phosphate using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Data analysis: Subtract the absorbance of the no-enzyme control from all other readings. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: PMCA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for overcoming low affinity of this compound.
References
- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - 1 mg [anaspec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
Caloxin 2A1 stability in long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Caloxin 2A1 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations by actively pumping Ca2+ out of the cell.[1] this compound acts as a non-competitive inhibitor with respect to Ca2+, ATP, and calmodulin, meaning it binds to a site on the PMCA distinct from the substrate and activator binding sites, thereby allosterically inhibiting its function.[1][2][3]
Q2: How should I store this compound to ensure its stability?
Proper storage is critical for maintaining the activity of this compound. For long-term stability, the lyophilized powder should be stored at -20°C.[2][4] Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][5] Stock solutions at -80°C are typically stable for up to 6 months.[5]
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. However, concentrations in the micromolar to low millimolar range have been used in various studies. For example, a concentration of 0.5 mmol/L has been used in studies with human soft tissue sarcoma cell lines.[6] It is advisable to perform a dose-response curve to determine the IC50 for your specific cell line and experimental conditions.
Q4: Is this compound stable in long-term cell culture experiments?
As a peptide, this compound is susceptible to degradation in cell culture, primarily due to proteases present in serum-containing media or secreted by the cells themselves.[6][7][8] Peptides with unmodified N-terminal amines are particularly prone to rapid degradation.[6][7] Therefore, for experiments extending beyond a few hours, the stability of this compound should be a key consideration. It is recommended to replenish the media with fresh this compound periodically, for instance, every 24-48 hours, to maintain a consistent inhibitory concentration.[9]
Troubleshooting Guides
Problem 1: Diminished or inconsistent inhibitory effect of this compound over time.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Optimize Media Changes: In long-term experiments, it is crucial to replenish the media with fresh this compound at regular intervals. The frequency of media changes will depend on the cell type and the specific experimental conditions. A good starting point is to change the media and re-add the inhibitor every 24 to 48 hours.[9]
-
Reduce Serum Concentration: If compatible with your cell line, consider reducing the percentage of fetal bovine serum (FBS) in your culture medium, as serum is a major source of proteases.[8]
-
Use Protease Inhibitors: If reducing serum is not an option, the addition of a broad-spectrum protease inhibitor cocktail to the culture medium can be considered. However, potential off-target effects on the cells should be carefully evaluated.
-
Activity Control: Include a positive control in your experiment where the effect of freshly prepared this compound is assessed in a short-term assay to ensure the stock solution is active.
Problem 2: High variability in experimental results between replicates.
Possible Cause: Inconsistent handling, storage, or degradation of this compound.
Troubleshooting Steps:
-
Standardize Aliquoting and Storage: Ensure that this compound stock solutions are aliquoted into single-use vials and stored at -80°C to minimize freeze-thaw cycles.[1][5]
-
Consistent Media Changes: Adhere to a strict schedule for media and inhibitor replenishment across all experimental replicates.
-
Solubility Check: Before adding to the culture medium, visually inspect the diluted this compound solution to ensure it is fully dissolved and free of precipitates. Peptides can sometimes precipitate in aqueous solutions.[10][11]
-
Control for Peptide Stability: As a control, incubate this compound in your cell culture medium without cells for the duration of the experiment. At various time points, collect aliquots of this medium and test their inhibitory activity in a short-term functional assay to assess the peptide's stability under your specific culture conditions.
Data Presentation
| Parameter | Value | Reference |
| Target | Plasma Membrane Ca2+-ATPase (PMCA) | [1] |
| Mechanism of Action | Non-competitive inhibitor | [1][2][3] |
| Storage (Lyophilized) | -20°C | [2][4] |
| Storage (in Solvent) | -80°C (up to 6 months) | [1][5] |
| Common Working Concentration | 0.5 mmol/L (cell-type dependent) | [6] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol allows for the indirect assessment of this compound stability over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with and without serum, as a comparison)
-
Target cells for functional assay (e.g., a cell line known to be sensitive to PMCA inhibition)
-
Functional assay reagents (e.g., Calcium indicator dye like Fura-2 AM)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of measuring the chosen functional readout
Procedure:
-
Preparation of Conditioned Media:
-
Prepare your complete cell culture medium.
-
Add this compound to the medium to your final working concentration.
-
Incubate this "conditioned medium" in a sterile container at 37°C, 5% CO2 for different time points (e.g., 0, 8, 24, 48, 72 hours).
-
-
Functional Assay:
-
Seed your target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
At each time point from step 1, collect an aliquot of the conditioned medium.
-
Remove the culture medium from the cells and replace it with the collected conditioned medium from the different time points.
-
As a positive control, add freshly prepared this compound at the same concentration to a set of wells.
-
As a negative control, add medium without this compound.
-
Incubate the cells with the conditioned and control media for a duration sufficient to observe an effect (e.g., 1-2 hours).
-
Perform your functional assay to measure PMCA activity (e.g., by measuring changes in intracellular calcium levels upon stimulation).
-
-
Data Analysis:
-
Compare the inhibitory effect of the conditioned media from different time points to the effect of the freshly prepared this compound. A decrease in inhibition over time indicates degradation of the peptide.
-
Mandatory Visualization
Caption: Mechanism of this compound inhibition of the Plasma Membrane Ca2+-ATPase (PMCA).
Caption: Workflow for troubleshooting this compound stability issues in long-term experiments.
References
- 1. This compound|350670-85-8|COA [dcchemicals.com]
- 2. This compound TFA|MSDS [dcchemicals.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. eurogentec.com [eurogentec.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 11. genscript.com [genscript.com]
Technical Support Center: Assessing PMCA Inhibition by Caloxin 2A1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the effective inhibition of the Plasma Membrane Ca2+-ATPase (PMCA) by Caloxin 2A1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PMCA?
This compound is a peptide inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA). It acts as an allosteric inhibitor, meaning it binds to a site on the enzyme different from the substrate-binding sites (for Ca2+, ATP, and calmodulin). Specifically, this compound was developed to bind to the second extracellular domain of PMCA.[1][2] This binding induces a conformational change in the enzyme, inhibiting its pumping activity.
Q2: Is this compound a competitive or non-competitive inhibitor?
This compound is a non-competitive inhibitor with respect to Ca2+, ATP, and calmodulin.[1][3][4] This means that increasing the concentration of these substrates will not overcome the inhibitory effect of this compound.
Q3: Is this compound specific for PMCA?
Yes, this compound has been shown to be selective for PMCA and does not significantly inhibit other ATPases such as SERCA (Sarco/Endoplasmic Reticulum Ca2+-ATPase) or Na+/K+-ATPase.[2]
Q4: What is the typical concentration range for using this compound?
The concentration of this compound required for effective inhibition can vary depending on the experimental system and the specific PMCA isoform being studied. The IC50 (the concentration required to inhibit 50% of the enzyme activity) for this compound on PMCA in human erythrocyte ghosts is approximately 0.4 ± 0.1 mmol/L.[2][3] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q5: How can I be sure that the observed effect in my cells is due to PMCA inhibition by this compound?
To confirm the specificity of this compound's effect, you can perform several control experiments:
-
Use a negative control peptide: A scrambled version of the this compound peptide that is not expected to bind to PMCA.
-
Use a different, well-characterized PMCA inhibitor: Compare the effects of this compound with another known PMCA inhibitor, such as carboxyeosin or vanadate.
-
Rescue experiment: If possible, overexpress the target PMCA isoform to see if it mitigates the inhibitory effect of this compound.
-
Measure downstream effects: Confirm that the observed cellular phenotype is consistent with the known consequences of PMCA inhibition, such as an increase in intracellular calcium levels.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effective inhibition of PMCA by this compound.
Measurement of PMCA Ca2+-Mg2+-ATPase Activity
This assay directly measures the enzymatic activity of PMCA by quantifying the rate of ATP hydrolysis. A common method is a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Membrane preparation enriched in PMCA (e.g., erythrocyte ghosts, or microsomes from cells overexpressing a specific PMCA isoform)
-
Assay Buffer: 50 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4
-
CaCl2 solution (to achieve desired free Ca2+ concentrations)
-
ATP solution (e.g., 5 mM)
-
Calmodulin solution (e.g., 1 µM)
-
Coupled enzyme solution: 1 mM phosphoenolpyruvate, 0.2 mM NADH, 5 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase
-
This compound stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare the reaction mixture: In each well of a 96-well plate, add the following components in order:
-
Assay Buffer
-
Coupled enzyme solution
-
Calmodulin
-
Your membrane preparation (e.g., 10-20 µg of protein)
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow this compound to bind to the PMCA.
-
Initiate the reaction: Add CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM) to activate the PMCA.
-
Start the measurement: Immediately after adding CaCl2, add ATP to start the reaction and begin monitoring the decrease in absorbance at 340 nm at 37°C. Record measurements every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
The ATPase activity is proportional to the rate of NADH oxidation.
-
Plot the PMCA activity as a function of this compound concentration to determine the IC50 value.
-
Experimental Workflow for ATPase Activity Assay
Caption: Workflow for measuring PMCA ATPase activity.
Intracellular Calcium ([Ca2+]) Measurement
This assay assesses the effect of this compound on the ability of intact cells to extrude calcium. An increase in the resting intracellular calcium concentration or a slower rate of calcium clearance after a stimulus can indicate PMCA inhibition.
Materials:
-
Adherent or suspension cells expressing PMCA
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
A stimulus to induce a transient rise in intracellular Ca2+ (e.g., ionomycin, thapsigargin, or a relevant agonist)
-
Fluorometer, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Loading:
-
Plate cells on coverslips (for microscopy) or in a 96-well plate (for fluorometer) or keep in suspension (for flow cytometry).
-
Load the cells with a fluorescent Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Baseline Measurement:
-
Place the cells in the measurement instrument and record the baseline fluorescence for a few minutes to establish a stable signal.
-
-
This compound Application:
-
Add this compound at the desired concentration (or vehicle control) and continue recording the fluorescence. Observe any changes in the resting [Ca2+]i.
-
-
Stimulation:
-
After a few minutes of incubation with this compound, add a stimulus (e.g., a low concentration of ionomycin) to induce a rapid increase in intracellular Ca2+.
-
-
Recovery Phase:
-
Continue to record the fluorescence as the cells attempt to clear the excess Ca2+ and return to their baseline levels.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, use the fluorescence intensity.
-
Compare the resting [Ca2+]i before and after the addition of this compound.
-
Analyze the kinetics of the Ca2+ transient decay after stimulation. A slower decay rate in the presence of this compound indicates inhibition of Ca2+ extrusion by PMCA.
-
Signaling Pathway of PMCA Inhibition by this compound
Caption: this compound inhibits PMCA-mediated Ca2+ extrusion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of PMCA activity by this compound in the ATPase assay. | 1. Incorrect this compound concentration: The concentration may be too low for the specific PMCA isoform or experimental conditions. 2. Degradation of this compound: The peptide may have degraded due to improper storage or handling. 3. Low PMCA activity in the membrane preparation: The starting enzyme activity may be too low to detect a significant inhibition. 4. Assay conditions are not optimal: pH, temperature, or buffer composition may be affecting the inhibitor's binding or enzyme activity. | 1. Perform a dose-response curve with a wider range of this compound concentrations. 2. Use a fresh stock of this compound. Store the peptide as recommended by the manufacturer (typically lyophilized at -20°C or -80°C). 3. Optimize the membrane preparation protocol to enrich for PMCA. Check the protein concentration and basal ATPase activity. 4. Verify that the assay conditions are within the optimal range for PMCA activity (pH 7.2-7.4, 37°C). |
| High background noise in the ATPase assay. | 1. Presence of other ATPases: The membrane preparation may contain other ATPases that contribute to the background signal. 2. Spontaneous ATP hydrolysis: ATP can hydrolyze spontaneously, especially at elevated temperatures. | 1. Include inhibitors for other major ATPases, such as ouabain for the Na+/K+-ATPase and thapsigargin for SERCA, in your assay buffer. 2. Run a control reaction without the membrane preparation to measure the rate of spontaneous ATP hydrolysis and subtract it from your experimental values. |
| No effect of this compound on intracellular Ca2+ levels. | 1. Low PMCA expression or activity in the cell type: The chosen cell line may not rely heavily on PMCA for Ca2+ extrusion. 2. Compensation by other Ca2+ transport mechanisms: Other mechanisms, like the Na+/Ca2+ exchanger (NCX) or SERCA pumps, may be compensating for the inhibited PMCA. 3. This compound is not reaching its target: In some tissues or cell culture models, accessibility to the extracellular domain of PMCA might be limited. | 1. Confirm PMCA expression in your cells using Western blotting or qPCR. Choose a cell type known to have high PMCA activity (e.g., erythrocytes, neurons). 2. Use inhibitors for NCX (e.g., KB-R7943) and SERCA (thapsigargin) to isolate the contribution of PMCA to Ca2+ clearance. 3. Ensure that the cells are properly washed and that there are no barriers preventing the peptide from reaching the plasma membrane. |
| Cell viability is affected by this compound treatment. | 1. High concentration of this compound: The peptide may have off-target effects at very high concentrations. 2. Prolonged incubation: Long exposure to the inhibitor could lead to Ca2+ overload and cytotoxicity. | 1. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cells. Use the lowest effective concentration. 2. Reduce the incubation time with this compound to the minimum required to observe an effect. |
Data Presentation
Table 1: Inhibitory Constants (Ki or IC50) of Caloxins for PMCA Isoforms
| Caloxin | PMCA1 | PMCA2 | PMCA3 | PMCA4 | Reference |
| This compound | - | - | - | IC50: ~400 µM | [2][3] |
| Caloxin 1b1 | Ki: 105 ± 11 µM | Ki: 167 ± 67 µM | Ki: 274 ± 40 µM | Ki: 46 ± 5 µM | [3] |
| Caloxin 1c2 | Ki: 21 ± 6 µM | - | - | Ki: 2.3 ± 0.3 µM | [5] |
Note: '-' indicates data not available in the cited sources. Values are approximate and may vary between experimental systems.
Table 2: Example Data from a Ca2+-Mg2+-ATPase Activity Assay
| This compound (µM) | PMCA Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 10 | 92.3 | 4.8 |
| 50 | 75.1 | 6.1 |
| 100 | 60.5 | 5.5 |
| 200 | 51.2 | 4.9 |
| 400 | 42.8 | 4.3 |
| 800 | 35.6 | 3.9 |
Logical Relationship for Troubleshooting
Caption: A logical approach to troubleshooting experiments.
References
- 1. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional effects of caloxin 1c2, a novel engineered selective inhibitor of plasma membrane Ca2+-pump isoform 4, on coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
Caloxin 2A1 Technical Support Center: Investigating Potential Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for investigating the potential cytotoxic effects of Caloxin 2A1, particularly at high concentrations. This compound is a peptide inhibitor of the plasma membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations by expelling Ca2+ from the cell.[1][2][3][4] While it is a valuable tool for studying calcium signaling, high concentrations may lead to off-target effects or exaggerated pharmacological effects, resulting in cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an inhibitor of the plasma membrane Ca2+-ATPase (PMCA).[2] It binds to the second extracellular domain of the pump, inhibiting its ability to expel calcium from the cytoplasm.[1][3] This inhibition is non-competitive with respect to Ca2+, ATP, and calmodulin.[1][5] By blocking the PMCA, this compound disrupts cellular calcium homeostasis, leading to an increase in cytosolic Ca2+ levels.
Q2: Why might I observe significant cytotoxicity at high concentrations of this compound?
A2: The primary function of the PMCA pump is to maintain low intracellular Ca2+ concentrations.[1] Sustained inhibition of this pump by high concentrations of this compound can lead to prolonged elevation of intracellular Ca2+, a condition known as calcium overload. Calcium overload is a well-known trigger for cytotoxic pathways, including the induction of apoptosis (programmed cell death) and, in severe cases, necrosis.[2] One study has specifically shown that this compound can increase apoptosis in airway smooth muscle cells.[2]
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
A3: You can distinguish between apoptotic and necrotic cell death using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
-
Apoptotic cells will stain positive for Annexin V and negative for PI in the early stages.
-
Late apoptotic or necrotic cells will stain positive for both Annexin V and PI.
-
Viable cells will be negative for both stains. A detailed protocol for this assay is provided below.
Q4: Are certain cell types more sensitive to this compound-induced cytotoxicity?
A4: Yes, sensitivity can vary depending on the cell type's reliance on PMCA for calcium extrusion and its intrinsic buffering capacity. Cells that heavily depend on PMCA over other mechanisms (like the sodium-calcium exchanger or SERCA pumps) for maintaining calcium homeostasis may be more susceptible. It is recommended to perform a dose-response curve for each new cell line to determine its specific sensitivity.
Q5: What are the recommended working concentrations for this compound?
A5: The effective concentration of this compound for PMCA inhibition is typically in the micromolar range. However, cytotoxic effects can emerge at higher concentrations. Based on hypothetical data, significant cytotoxicity may be observed at concentrations exceeding 50 µM in sensitive cell lines (see Table 1). We strongly recommend performing a dose-response experiment starting from a low concentration (e.g., 1 µM) up to a high concentration (e.g., 200 µM) to determine the optimal, non-toxic concentration for your specific experimental setup and cell type.
Data on this compound Cytotoxicity
The following table summarizes hypothetical dose-response data for this compound-induced cytotoxicity in various human cell lines after a 24-hour incubation period.
Table 1: Hypothetical Cytotoxic Effects of this compound on Various Cell Lines
| Cell Line | IC50 (µM) | Max. % Cytotoxicity (at 200 µM) | Predominant Death Mechanism (at IC50) |
| HeLa (Cervical Cancer) | 75.4 | 88% | Apoptosis |
| A549 (Lung Carcinoma) | 112.8 | 76% | Apoptosis |
| SH-SY5Y (Neuroblastoma) | 48.2 | 95% | Apoptosis/Necrosis Mix |
| Primary HUVEC | 62.5 | 91% | Apoptosis |
Note: Data are hypothetical and for illustrative purposes. IC50 values represent the concentration at which 50% of cell viability is lost.
Experimental Protocols & Troubleshooting
This section provides detailed protocols for key cytotoxicity assays and visual guides for workflows and troubleshooting.
Visual Guides and Workflows
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting guide for in vitro cytotoxicity assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures cell metabolic activity as an indicator of viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or control medium (vehicle control, positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (% Viability) = (Absorbance_Sample / Absorbance_VehicleControl) * 100.
Protocol 2: Cytotoxicity Assessment (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which indicates loss of membrane integrity. [6][7][8] Materials:
-
Cells and compounds prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions).
-
Lysis buffer (provided in kit for maximum LDH release control).
-
Microplate reader (wavelength specified by kit).
Procedure:
-
Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include wells for a maximum LDH release control by adding Lysis Buffer 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Read the absorbance at the wavelength specified by the kit manufacturer.
-
Calculation: Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = [(Sample_Abs - VehicleControl_Abs) / (MaxLysis_Abs - VehicleControl_Abs)] * 100.
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding Buffer (provided in kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and controls for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each sample.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: FITC-negative, PI-negative.
-
Early apoptotic cells: FITC-positive, PI-negative.
-
Late apoptotic/necrotic cells: FITC-positive, PI-positive.
-
References
- 1. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
Interpreting unexpected results with Caloxin 2A1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Caloxin 2A1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a peptide inhibitor of the plasma membrane Ca2+-ATPase (PMCA).[1][2][3][4] It specifically binds to the second extracellular domain of the PMCA pump.[2][5] This inhibition is non-competitive with respect to intracellular Ca2+, ATP, and calmodulin.[5][6] By inhibiting PMCA, this compound blocks the expulsion of Ca2+ from the cell, leading to an increase in intracellular calcium concentration. The PMCA is a crucial component in maintaining low cytosolic Ca2+ levels.[2][5]
Q2: Is this compound specific to the plasma membrane Ca2+-ATPase (PMCA)?
Yes, this compound is selective for PMCA. Studies have shown that it does not inhibit other ATPases such as the Na+-K+-ATPase or the sarcoplasmic reticulum Ca2+-Mg2+-ATPase (SERCA).[1][2][3] This specificity makes it a valuable tool for studying the specific roles of PMCA in cellular calcium signaling.
Q3: What are the expected effects of this compound treatment on cells?
The primary and expected effect of this compound treatment is an increase in intracellular calcium concentration ([Ca2+]i). This is a direct consequence of inhibiting the cell's primary mechanism for extruding calcium. Downstream effects can be diverse and cell-type specific, including:
-
Induction of apoptosis, as seen in airway smooth muscle cells.[1]
-
Modulation of cellular processes regulated by calcium signaling.
Q4: How does the inhibitory activity of this compound compare to other caloxins?
This compound was the first in its class. Newer caloxins have been developed with higher affinity and isoform specificity for the four different PMCA isoforms (PMCA1-4). The inhibitory constants (Ki) can vary significantly between different caloxins and PMCA isoforms.
Troubleshooting Guide for Unexpected Results
Issue 1: No observable change in intracellular calcium levels after this compound treatment.
Potential Causes:
-
Low concentration of this compound: The effective concentration can vary between cell types.
-
Degradation of the peptide: this compound is a peptide and may be susceptible to proteolysis.
-
Dominant alternative Ca2+ extrusion mechanisms: In some cells, other mechanisms like the sodium-calcium exchanger (NCX) might compensate for PMCA inhibition.
-
Low PMCA expression: The target cells may have very low levels of PMCA expression.
Troubleshooting Steps:
-
Titration Experiment: Perform a dose-response experiment with a wide range of this compound concentrations.
-
Check Peptide Integrity: Use freshly prepared this compound solutions. If possible, verify the peptide's integrity via mass spectrometry.
-
Inhibit Alternative Pathways: Use inhibitors for other Ca2+ transport mechanisms (e.g., a SERCA inhibitor like thapsigargin) to unmask the effect of PMCA inhibition.
-
Assess PMCA Expression: Quantify PMCA expression levels in your cell model using techniques like Western blotting or qPCR.
Issue 2: Unexpected cell death or cytotoxicity at low this compound concentrations.
Potential Causes:
-
High sensitivity to increased intracellular calcium: Some cell types are exquisitely sensitive to even minor, sustained elevations in [Ca2+]i, leading to apoptosis or necrosis.
-
Off-target effects at high concentrations: Although selective, very high concentrations might lead to unforeseen interactions.
-
Contaminants in the this compound preparation: Impurities in the peptide synthesis could be cytotoxic.
Troubleshooting Steps:
-
Detailed Dose-Response and Time-Course: Perform a detailed analysis of cell viability at various concentrations and time points to determine the toxicity threshold.
-
Calcium Chelation: Treat cells with an intracellular calcium chelator (e.g., BAPTA-AM) prior to this compound treatment. If the cytotoxicity is mitigated, it confirms a calcium-dependent mechanism.
-
Purity Verification: Ensure the purity of your this compound stock. If in doubt, source the peptide from a different, reputable supplier.
Issue 3: Effect of this compound is transient or diminishes over time.
Potential Causes:
-
Cellular compensation: Cells may upregulate other calcium clearance mechanisms to counteract the PMCA inhibition.
-
Internalization or degradation of this compound: As an extracellularly acting peptide, it might be internalized and degraded by the cells over time.
-
Peptide instability in culture medium: The peptide may not be stable for the entire duration of the experiment.
Troubleshooting Steps:
-
Time-Course Experiment: Monitor intracellular calcium levels and the desired downstream effect at multiple time points to understand the kinetics of the response.
-
Repeated Dosing: For long-term experiments, consider replenishing the this compound in the culture medium at regular intervals.
-
Investigate Compensatory Mechanisms: Analyze the expression and activity of other calcium transporters, like NCX, over the course of the experiment.
Data Presentation
Table 1: Inhibitory Constants (Ki) of Various Caloxins for different PMCA Isoforms
| Caloxin | PMCA1 (Ki in µM) | PMCA2 (Ki in µM) | PMCA3 (Ki in µM) | PMCA4 (Ki in µM) |
| This compound | >500 | >500 | >500 | 529[7] |
| Caloxin 1b1 | 105 ± 11 | 167 ± 67 | 274 ± 40 | 45 ± 4[8] |
| Caloxin 1c2 | 21 ± 6 | - | - | 2.3 ± 0.3[8] |
Note: A lower Ki value indicates a higher inhibitory affinity. Data for some caloxin-isoform interactions may not be available.
Experimental Protocols
Protocol 1: Intracellular Calcium Measurement using a Fluorescent Indicator
Objective: To measure changes in intracellular calcium concentration following this compound treatment.
Materials:
-
Cells of interest
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound stock solution
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating: Plate cells on a suitable plate (e.g., 96-well black-walled plate for plate reader) and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) in HBSS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the loading solution and wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Treatment and Measurement:
-
Add HBSS containing the desired concentration of this compound to the cells.
-
Immediately begin measuring the fluorescence intensity using a plate reader or microscope. For Fura-2, use excitation wavelengths of 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, use an excitation of ~490 nm and emission of ~520 nm.
-
Continue recording for a sufficient duration to capture the full response.
-
-
Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over baseline (F/F0).
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow.
Caption: Troubleshooting Decision Flowchart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound - 1 mg [anaspec.com]
- 5. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional effects of caloxin 1c2, a novel engineered selective inhibitor of plasma membrane Ca2+-pump isoform 4, on coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PMCA Inhibitors: Caloxin 2A1 vs. Carboxyeosin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Caloxin 2A1 and carboxyeosin, two inhibitors of the Plasma Membrane Ca2+-ATPase (PMCA). This document outlines their mechanisms of action, inhibitory efficacy, and selectivity, supported by experimental data and detailed protocols.
The Plasma Membrane Ca2+-ATPase (PMCA) is a crucial transmembrane protein responsible for the fine-tuning of intracellular calcium levels by actively extruding Ca2+ from the cytoplasm. Its inhibition is a key area of research for understanding calcium signaling and for the development of therapeutics for a variety of diseases. This guide focuses on a comparative analysis of two PMCA inhibitors: the peptide-based this compound and the fluorescent dye derivative, carboxyeosin.
Performance Comparison at a Glance
The following table summarizes the key quantitative data for this compound and carboxyeosin based on available experimental evidence. It is important to note that the inhibitory concentrations (IC50) were determined under different experimental conditions and in various biological systems, which may affect direct comparability.
| Feature | This compound | Carboxyeosin |
| Target | Plasma Membrane Ca2+-ATPase (PMCA) | P-type ATPases, including PMCA |
| Mechanism of Action | Allosteric, non-competitive with Ca2+, ATP, and calmodulin[1] | Likely interacts with the catalytic domain |
| Binding Site | Extracellular domain of PMCA[1] | Intracellular domain |
| IC50 / Ki | IC50: ~400 ± 100 µM (in human erythrocyte ghosts)[1] Ki: 529 µM[2] | IC50: 3.2 - 7.0 µM (in human sperm)[3] |
| Selectivity | Selective for PMCA; does not inhibit Na+/K+-ATPase or SERCA[1][4] | Non-selective; inhibits other P-type ATPases |
| Cell Permeability | Cell-impermeable (acts on extracellular domain) | Cell-permeable (esterified forms used for intracellular studies) |
In-Depth Analysis
This compound: A Selective Extracellular Inhibitor
This compound is a peptide-based inhibitor that was identified through phage display technology to specifically target an extracellular domain of the PMCA pump.[4] This extracellular mode of action is a significant advantage as it allows for the specific inhibition of PMCA without affecting intracellular ATPases.
Mechanism of Action: Experimental data indicates that this compound acts as a non-competitive inhibitor with respect to the intracellular ligands Ca2+, ATP, and calmodulin.[1] This allosteric inhibition suggests that this compound binds to a site on the PMCA distinct from the active site, inducing a conformational change that impedes the pump's activity.
Selectivity: Studies have shown that this compound is highly selective for PMCA. It does not significantly inhibit other major ion pumps such as the Na+/K+-ATPase and the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA).[1][4] This selectivity makes this compound a valuable tool for dissecting the specific roles of PMCA in cellular calcium homeostasis.
Carboxyeosin: A Potent but Non-Selective Inhibitor
Carboxyeosin is a fluorescein derivative that has been widely used as a PMCA inhibitor. It is a more potent inhibitor than this compound, with IC50 values reported in the low micromolar range.[3] However, its utility is tempered by its lack of selectivity.
Mechanism of Action: While the precise mechanism is not as clearly defined as for this compound, carboxyeosin is believed to interact with the catalytic domain of P-type ATPases, thereby blocking their function.
Selectivity: Carboxyeosin is known to inhibit other P-type ATPases, which can complicate the interpretation of experimental results.[5] When using carboxyeosin, it is crucial to consider its potential off-target effects on other cellular pumps. In studies on human bone marrow-derived mesenchymal stem cells, both this compound and the non-selective inhibitor carboxyeosin were found to inhibit Ca2+i oscillations.[1] However, their effects on basal Ca2+i levels differed, with carboxyeosin causing a marked increase.[1]
Experimental Methodologies
Measurement of PMCA Inhibition by this compound in Erythrocyte Ghosts
This protocol describes the measurement of Ca2+-Mg2+-ATPase activity in leaky human erythrocyte ghosts, a common method for assessing PMCA inhibition.
1. Preparation of Erythrocyte Ghosts:
-
Obtain fresh human blood and wash erythrocytes with an isotonic saline solution.
-
Induce hemolysis by hypotonic lysis to remove hemoglobin and intracellular contents.
-
Wash the resulting erythrocyte ghosts repeatedly to obtain a pure membrane preparation.
2. Ca2+-Mg2+-ATPase Activity Assay:
-
Incubate the erythrocyte ghosts in a reaction mixture containing ATP, Mg2+, and varying concentrations of Ca2+ (buffered with EGTA).
-
Add different concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding ATP and incubate at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.
-
The difference in Pi released in the presence and absence of Ca2+ represents the Ca2+-Mg2+-ATPase activity.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Measurement of PMCA Inhibition by Carboxyeosin using Intracellular Ca2+ Imaging
This protocol outlines a general procedure for assessing the effect of carboxyeosin on intracellular calcium dynamics using a fluorescent Ca2+ indicator like Fura-2.
1. Cell Preparation and Dye Loading:
-
Culture the cells of interest on coverslips suitable for microscopy.
-
Load the cells with a cell-permeant form of a ratiometric Ca2+ indicator (e.g., Fura-2 AM) in a physiological buffer.
-
Allow time for de-esterification of the dye within the cells.
2. Calcium Imaging:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with a physiological saline solution.
-
Establish a baseline intracellular Ca2+ concentration.
-
Apply a stimulus (e.g., a neurotransmitter or agonist) to induce a transient increase in intracellular Ca2+.
-
Record the changes in the fluorescence ratio (e.g., 340/380 nm for Fura-2) over time.
3. Inhibition Assay:
-
Pre-incubate the cells with varying concentrations of carboxyeosin.
-
Repeat the stimulation and recording of the Ca2+ transient.
-
Analyze the decay phase of the Ca2+ transient, which is partly dependent on PMCA activity. A slower decay in the presence of carboxyeosin indicates PMCA inhibition.
-
Quantify the effect of carboxyeosin on the rate of Ca2+ clearance to estimate its inhibitory potency.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the PMCA signaling pathway, the experimental workflow for inhibitor screening, and the logical relationship between the inhibitors and their target.
References
A Comparative Analysis of Caloxin 2A1 and Caloxin 1b1: Efficacy and Isoform Selectivity
In the landscape of pharmacological tools for studying calcium signaling, the development of specific inhibitors for the plasma membrane Ca2+-ATPase (PMCA) has been a significant advancement. Among these, caloxins have emerged as a novel class of peptide-based inhibitors that act on the extracellular domains of the pump. This guide provides a detailed comparison of two key caloxins, Caloxin 2A1 and Caloxin 1b1, with a focus on their efficacy, isoform selectivity, and the experimental protocols used for their characterization. This information is intended for researchers, scientists, and drug development professionals engaged in the study of Ca2+ homeostasis and signaling.
Mechanism of Action
Both this compound and Caloxin 1b1 are peptide inhibitors of the plasma membrane Ca2+-ATPase (PMCA), a crucial enzyme responsible for extruding Ca2+ from the cytoplasm to maintain low intracellular calcium concentrations.[1][2] These inhibitors function by binding to an extracellular domain of the PMCA, leading to non-competitive inhibition with respect to Ca2+, ATP, and calmodulin.[1][2] This extracellular site of action is a key feature, allowing for their direct application to cells and tissues in experimental settings.[3][4][5]
Comparative Efficacy
The primary distinction between this compound and Caloxin 1b1 lies in their potency and isoform selectivity. Caloxin 1b1 demonstrates a significantly higher affinity and selectivity for the PMCA4 isoform compared to this compound.[2][6]
| Compound | Target | Ki (Inhibition Constant) | Relative Potency |
| This compound | PMCA in human erythrocyte ghosts (mainly PMCA4) | ~400 µM[2] | Baseline |
| Caloxin 1b1 | PMCA4 in human erythrocyte ghosts | 46 ± 5 µM[6] | ~10x more potent than this compound[6] |
| Caloxin 1b1 | PMCA1 in HEK-293 cells | 105 ± 11 µM[6] | Lower affinity for PMCA1 |
| Caloxin 1b1 | PMCA2 | 167 ± 67 µM[2] | Lower affinity for PMCA2 |
| Caloxin 1b1 | PMCA3 | 274 ± 40 µM[2] | Lower affinity for PMCA3 |
As the data indicates, Caloxin 1b1 is approximately 10 times more potent in inhibiting the predominantly PMCA4-containing erythrocyte ghosts compared to this compound.[6] Furthermore, Caloxin 1b1 exhibits clear selectivity for PMCA4 over other isoforms, a critical feature for dissecting the specific roles of different PMCA isoforms in cellular physiology.[2][6] In contrast, this compound is considered a less potent and non-isoform-selective PMCA inhibitor.[2]
Experimental Applications and Effects
The differential efficacy of these two caloxins has led to their use in a variety of experimental contexts to probe the function of PMCA.
-
This compound has been utilized as a general PMCA inhibitor to investigate its role in phenomena such as Ca2+ oscillations and intracellular acidification.[2] It has also been shown to induce endothelium-dependent relaxation in vascular tissues, highlighting the role of PMCA in vascular function.[7][8] More recently, it has been explored for its potential to enhance the radiosensitivity of certain cancer cells.[9]
-
Caloxin 1b1 , with its enhanced potency and selectivity for PMCA4, has enabled more specific investigations. For instance, it has been used to differentiate the roles of PMCA1 and PMCA4 in aortic endothelium and smooth muscle.[6] Studies using Caloxin 1b1 have shown that it can induce contraction in de-endothelialized aortic rings and increase cytosolic Ca2+ to a greater extent in arterial smooth muscle cells (expressing high levels of PMCA4) than in endothelial cells (expressing predominantly PMCA1).[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and Caloxin 1b1.
Measurement of Ca2+-Mg2+-ATPase Activity in Human Erythrocyte Leaky Ghosts
This assay is fundamental for determining the inhibitory potency of caloxins.
1. Preparation of Leaky Erythrocyte Ghosts:
- Obtain fresh human blood in an anticoagulant-containing solution.
- Wash erythrocytes three times with a buffered saline solution (e.g., 130 mM KCl, 20 mM Tris-HCl, pH 7.4) by centrifugation and resuspension.
- Lyse the erythrocytes by suspending them in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4).
- Wash the resulting ghosts multiple times with the hypotonic buffer until they are white, indicating the removal of hemoglobin.
- Resuspend the final ghost preparation in a suitable buffer and store at -80°C.
2. ATPase Activity Assay:
- Prepare an assay mixture containing a buffered solution (e.g., 120 mM KCl, 30 mM Tris-HCl, 1 mM MgCl2, 0.2 mM EGTA, pH 7.4).
- Add a known concentration of the erythrocyte ghost preparation to the assay mixture.
- Include ouabain (to inhibit Na+-K+-ATPase) and azide (to inhibit mitochondrial F1-ATPase).
- Add varying concentrations of the caloxin to be tested (this compound or Caloxin 1b1).
- Pre-incubate the mixture at 37°C for a defined period.
- Initiate the reaction by adding a known concentration of ATP and CaCl2 to achieve a desired free Ca2+ concentration.
- Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
- Stop the reaction by adding an acidic solution (e.g., trichloroacetic acid).
- Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., the Fiske and Subbarow method).
- The Ca2+-Mg2+-ATPase activity is calculated as the difference between the Pi released in the presence and absence of Ca2+.
- The inhibition constant (Ki) is determined by fitting the dose-response data to an appropriate inhibition model.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Caloxin Inhibition of the Plasma Membrane Ca²⁺-ATPase (PMCA).
Caption: Experimental Workflow for Determining Caloxin Inhibitory Potency.
Conclusion
References
- 1. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caloxin 1B1 - 1 mg, 1582.9, 1 mg | Labscoop [labscoop.com]
- 5. Caloxin 1B1 - 1 mg [anaspec.com]
- 6. Aortic smooth muscle and endothelial plasma membrane Ca2+ pump isoforms are inhibited differently by the extracellular inhibitor caloxin 1b1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. cancer-research-network.com [cancer-research-network.com]
Caloxin 2A1: A Comparative Guide to its Inhibitory Effect on PMCA Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Caloxin 2A1's inhibitory effects on the Plasma Membrane Ca2+-ATPase (PMCA) isoforms. As a selective peptide inhibitor, this compound serves as a valuable tool in elucidating the physiological and pathological roles of PMCA. This document presents its performance benchmarked against other known PMCA inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound and PMCA
The Plasma Membrane Ca2+-ATPase (PMCA) is a crucial enzyme responsible for the ejection of Ca2+ from the cytoplasm, maintaining low intracellular calcium concentrations essential for cellular signaling. Four main isoforms of PMCA exist (PMCA1-4), each with distinct tissue distribution and regulatory properties.
This compound is a peptide inhibitor that targets an extracellular domain of the PMCA pump.[1][2] This extracellular mode of action makes it a valuable tool for studying PMCA function in intact cells and tissues. It inhibits the Ca2+-Mg2+-ATPase activity of PMCA in a non-competitive manner with respect to Ca2+, ATP, and calmodulin.[1][3]
Comparative Analysis of PMCA Inhibitors
While this compound is a potent and selective inhibitor of the overall PMCA activity, its specific inhibitory effect on individual PMCA isoforms has not been quantitatively detailed in the available literature. It is generally considered a non-selective inhibitor of PMCA isoforms. For a comprehensive comparison, this guide includes data on other caloxin derivatives and small molecule inhibitors with known isoform specificities.
Table 1: Quantitative Comparison of PMCA Inhibitors' Potency (Ki in µM)
| Inhibitor | PMCA1 | PMCA2 | PMCA3 | PMCA4 | General PMCA | Notes |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported | >500[4][5] | Selective for PMCA over other ATPases.[1][4] |
| Caloxin 1b1 | 105 ± 11[1][6] | 167 ± 67[1] | 274 ± 40[1] | 46 ± 5[1][6] | - | Shows preference for PMCA4. |
| Caloxin 1c2 | 21 ± 6 | 40 ± 10 | 67 ± 8 | 2.3 ± 0.3 | - | High affinity and selectivity for PMCA4. |
| Carboxyeosin | - | - | - | - | - | A non-specific PMCA inhibitor. |
| Aurintricarboxylic Acid (ATA) | - | - | - | Apparent affinity of 65±5 nM | - | Proposed as a specific inhibitor of PMCA4. |
Absence of data is indicated by "-".
Experimental Methodologies
The determination of the inhibitory constants (Ki) for PMCA inhibitors typically involves measuring the Ca2+-ATPase activity of the pump in the presence of varying concentrations of the inhibitor. A widely used method is the coupled enzyme assay.
Protocol: Coupled Enzyme Assay for PMCA Activity
This assay measures the rate of ATP hydrolysis by PMCA by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
Microsomal preparations containing the PMCA isoform of interest (e.g., from overexpressing cell lines or native tissues like erythrocyte ghosts).
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA, and varying concentrations of CaCl2 to achieve the desired free Ca2+ concentration.
-
Enzyme-substrate solution: Phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).
-
ATP solution.
-
The PMCA inhibitor to be tested (e.g., this compound).
Procedure:
-
Preparation: Prepare the assay buffer and the enzyme-substrate solution.
-
Reaction Mixture: In a cuvette, combine the microsomal preparation, assay buffer, and the enzyme-substrate solution.
-
Inhibitor Addition: Add the desired concentration of the PMCA inhibitor. For control experiments, add the vehicle solution.
-
Pre-incubation: Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding a known concentration of ATP.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the PMCA ATPase activity.
-
Data Analysis: Calculate the initial rate of the reaction for each inhibitor concentration. The inhibitory constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with a non-competitive inhibition model for this compound).
Visualizing PMCA Inhibition and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of PMCA and the inhibitory action of this compound.
Caption: Experimental workflow for validating PMCA inhibition.
Conclusion
This compound is a valuable tool for the selective inhibition of the Plasma Membrane Ca2+-ATPase. While it is considered a pan-PMCA inhibitor, for studies requiring isoform-specific inhibition, newer generation caloxins such as Caloxin 1b1 and particularly Caloxin 1c2 offer greater selectivity, especially for PMCA4. The choice of inhibitor should be guided by the specific research question and the PMCA isoform expression profile of the system under investigation. The provided experimental protocol for the coupled enzyme assay offers a robust method for validating the inhibitory effects of these compounds.
References
- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Alternative methods to PMCA inhibition besides Caloxin 2A1
A Comprehensive Guide to Alternative Methods for PMCA Inhibition Beyond Caloxin 2A1
For researchers, scientists, and drug development professionals investigating the intricate role of the Plasma Membrane Calcium ATPase (PMCA), specific and effective inhibition is a critical experimental tool. While this compound has been a notable peptide-based inhibitor, a range of alternative methods exists, each with distinct mechanisms, potencies, and specificities. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to PMCA and Its Inhibition
The Plasma Membrane Calcium ATPase (PMCA) is a vital transporter in all eukaryotic cells, responsible for the high-affinity extrusion of Ca²⁺ from the cytoplasm into the extracellular space.[1][2] This activity is crucial for maintaining low basal intracellular Ca²⁺ concentrations and for shaping the spatial and temporal characteristics of Ca²⁺ signals.[3][4] Given its central role in cellular signaling, dysregulation of PMCA has been implicated in various pathologies, making it a key target for investigation. Inhibition of PMCA allows researchers to probe its function in cellular processes and to explore its potential as a therapeutic target.
Comparative Analysis of PMCA Inhibitors
The selection of a PMCA inhibitor should be guided by experimental context, considering factors such as isoform selectivity, potency, and potential off-target effects. Below is a comparative summary of several alternatives to this compound.
Data Presentation: Quantitative Comparison of PMCA Inhibitors
| Inhibitor | Type | Target(s) | Potency (IC50 / Kᵢ) | Key Characteristics & Limitations |
| Caloxin Variants (e.g., 1b1, 1c2) | Peptide | PMCA Isoforms | Kᵢ ≈ 2.3-274 µM | Isoform-selective variants available; act on extracellular domains. |
| Vanadate (VO₃⁻) | Small Molecule | P-type ATPases | K₁/₂ ≈ 3 µM for PMCA | Non-specific, inhibits a wide range of ATPases including SERCA and Na⁺/K⁺-ATPase. |
| Eosin Y | Small Molecule | P-type ATPases | IC₅₀ ≈ 0.3-1 µM for PMCA | Potent but non-specific, also inhibits other ATPases. |
| Trifluoperazine (TFP) | Small Molecule | Calmodulin, Dopamine Receptors, PMCA | IC₅₀ in µM range for PMCA | Primarily a calmodulin antagonist; its effects on PMCA are largely indirect. Also inhibits other ATPases.[5] |
| Lanthanides (e.g., La³⁺, Gd³⁺) | Ion | Ca²⁺-binding proteins | Varies | Compete with Ca²⁺ for binding sites; lack specificity. |
Detailed Experimental Protocols
Accurate assessment of PMCA inhibition requires robust and well-defined experimental protocols. Two common methods are detailed below.
PMCA Activity Measurement via a Coupled Enzyme Assay
This spectrophotometric assay measures the rate of ATP hydrolysis by PMCA by coupling the production of ADP to the oxidation of NADH.
Principle: The ADP produced by PMCA's ATPase activity is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, a reaction that is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[6][7]
Materials:
-
Coupled Enzyme Assay Reaction Mixture: 50 mM HEPES-Tris (pH 7.4), 160 mM KCl, 2 mM MgCl₂, 5 mM NaN₃, 1 µg/ml alamethicin, 1 mM ATP-Tris, 1 mM phosphoenolpyruvate, 1 U/ml pyruvate kinase, 0.6 mmol/L NADH, 1 U/ml lactate dehydrogenase.[6]
-
Calcium and Calmodulin Mixture: 5 µg of calmodulin and 4 µM free calcium.[6]
-
Microsomal membrane preparation from cells expressing the PMCA isoform of interest.
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.[6]
Procedure:
-
Prepare the microsomal membrane fraction from cultured cells overexpressing the specific PMCA isoform to be studied.
-
Add the coupled enzyme assay reaction mixture to a quartz cuvette or microplate well and pre-warm to 37°C.[8]
-
Add the microsomal preparation (e.g., 10-20 µg) to the reaction mixture and record the baseline activity for a set period (e.g., 20-30 minutes) by monitoring the absorbance at 340 nm.[8]
-
To initiate the PMCA-specific reaction, add the calcium and calmodulin mixture.[8]
-
Continue to monitor the decrease in absorbance at 340 nm for another 30 minutes. The rate of decrease reflects the PMCA activity.[6]
-
To determine the effect of an inhibitor, pre-incubate the microsomal preparation with the inhibitor before adding it to the reaction mixture and compare the rate of NADH oxidation to the uninhibited control.
-
The Ca²⁺/calmodulin-dependent ATPase activity can be calculated by subtracting the basal ATPase activity from the activity measured in the presence of calcium and calmodulin.[6]
Flow Cytometric Determination of PMCA-Mediated Ca²⁺-Extrusion
This method assesses PMCA activity in individual cells by loading them with a fluorescent Ca²⁺ indicator and measuring the rate of Ca²⁺ extrusion after an induced Ca²⁺ influx.[9]
Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 or Indo-1). A transient increase in intracellular Ca²⁺ is induced, and the subsequent decay of the fluorescent signal, which corresponds to Ca²⁺ extrusion, is monitored by flow cytometry. The rate of decay is indicative of PMCA activity.[9][10]
Materials:
-
Cell suspension (e.g., red blood cells or cultured cell lines).
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Ca²⁺ ionophore (e.g., ionomycin) to induce Ca²⁺ influx.
-
Flow cytometer with appropriate lasers and filters for the chosen dye.
-
Buffer solutions (e.g., a HEPES-buffered saline solution).
Procedure:
-
Cell Loading:
-
Resuspend cells at a concentration of approximately 1 x 10⁷ cells/ml in culture medium.[10]
-
Add the fluorescent Ca²⁺ indicator (e.g., Indo-1 AM) to the cell suspension.[10]
-
Incubate the cells for a specified time (e.g., 45 minutes at 37°C) to allow for dye loading, protecting from light.[10]
-
Wash the cells to remove excess dye and resuspend them in the appropriate buffer.[10]
-
-
Inhibitor Incubation:
-
Pre-incubate a sample of the loaded cells with the PMCA inhibitor for a time sufficient to allow for its effect.
-
-
Ca²⁺ Flux Measurement:
-
Data Analysis:
-
Analyze the kinetics of the fluorescence decay after the initial peak. The rate of decay reflects the Ca²⁺ extrusion activity.
-
Compare the decay rates between control cells and cells treated with the inhibitor to quantify the extent of PMCA inhibition.
-
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
The study of PMCA is essential for understanding fundamental cellular processes and various disease states. While this compound is a valuable tool, a comprehensive understanding of the available alternative inhibitors is crucial for designing rigorous and insightful experiments. The choice of inhibitor should be carefully considered based on the specific research question, the required level of specificity, and the experimental system. The data and protocols provided in this guide aim to facilitate this decision-making process and to promote robust and reproducible research in the field of calcium signaling.
References
- 1. Measurement of plasma membrane calcium-calmodulin-dependent ATPase (PMCA) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of Plasma Membrane Calcium–Calmodulin-Dependent ATPase (PMCA) Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Plasma membrane calcium ATPase proteins as novel regulators of signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoperazine inhibition of calmodulin-sensitive Ca2+ -ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+ -ATPase activities of human and rat red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometric determination of PMCA-mediated Ca2+-extrusion in individual red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
A Comparative Guide: Caloxin 2A1 vs. Vanadate for Inhibition of Plasma Membrane Ca2+-ATPase
For Researchers, Scientists, and Drug Development Professionals
The plasma membrane Ca2+-ATPase (PMCA) is a crucial enzyme responsible for maintaining low intracellular calcium concentrations, a fundamental aspect of cellular signaling and homeostasis. Its inhibition is a key area of research for understanding and potentially treating a variety of diseases. This guide provides a detailed comparison of two commonly used PMCA inhibitors: the peptide-based Caloxin 2A1 and the inorganic compound vanadate.
Executive Summary
This compound and vanadate represent two distinct classes of PMCA inhibitors with fundamentally different mechanisms of action and specificity. This compound is a selective, allosteric inhibitor that binds to the extracellular domain of PMCA, offering high specificity for this transporter. In contrast, vanadate is a non-selective, phosphate analog that acts as a competitive inhibitor of ATP binding, affecting a wide range of ATPases. The choice between these inhibitors will largely depend on the specific experimental goals, with this compound being preferable for studies requiring high specificity for PMCA, while vanadate may be used as a general P-type ATPase inhibitor.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and vanadate as PMCA inhibitors. It is important to note that the values are derived from different studies and experimental conditions, which may influence direct comparability.
| Parameter | This compound | Vanadate |
| Inhibition Constant (Ki) | ~529 µM[1] | ~1.5 µM[2] |
| Half-maximal Inhibitory Concentration (IC50) | 50% inhibition at 0.4 ± 0.1 mmol/L (~400 µM)[3] | K1/2 of ~3 µM in intact red cells[4] |
| General IC50 Range | ~100 µM scale for caloxins[5] | ~30 mM range for ortho-vanadate[5] |
| Mechanism of Action | Allosteric, non-competitive with Ca2+, ATP, and calmodulin[3][6] | Competitive with ATP, phosphate analog[3] |
| Binding Site | Extracellular domain 2 of PMCA[6] | ATP binding site (intracellular)[3] |
| Specificity | Selective for PMCA over other ATPases like Na+/K+-ATPase and SERCA[3][7] | Non-selective, inhibits other P-type ATPases and protein tyrosine phosphatases[3][8][9][10] |
| Reversibility | Reversible (expected for a peptide binding to an extracellular domain) | Irreversible at concentrations of 1mM and 10mM[4] |
Mechanism of Action
This compound: This peptide inhibitor acts allosterically by binding to the second extracellular domain of the PMCA pump.[6] This binding event induces a conformational change in the enzyme that inhibits its transport activity without directly competing with the binding of intracellular ligands such as Ca2+, ATP, or calmodulin.[3][6] The inhibition by this compound prevents the conformational changes necessary for the catalytic cycle of the pump.[6]
Vanadate: As a phosphate analog, vanadate inhibits PMCA by competing with ATP for its binding site on the enzyme.[3] It traps the enzyme in a stable, inactive conformation that mimics the transition state of phosphorylation.[2] This mechanism of action is not specific to PMCA and affects a broad range of ATP-hydrolyzing enzymes.[3]
Experimental Protocols
Measurement of PMCA Inhibition using the Malachite Green Phosphate Assay
This protocol is a common method for determining the ATPase activity of PMCA and the inhibitory effects of compounds like this compound and vanadate.
1. Preparation of Erythrocyte Ghosts or Microsomal Fractions:
-
Erythrocyte Ghosts: Human red blood cells are lysed in a hypotonic buffer to remove hemoglobin and other cytosolic components, leaving behind the plasma membrane "ghosts" which are rich in PMCA.
-
Microsomal Fractions: Cells or tissues are homogenized, and through a series of centrifugation steps, the microsomal fraction containing plasma membrane vesicles is isolated.
2. ATPase Activity Assay:
-
A reaction mixture is prepared containing a buffer (e.g., HEPES or MOPS), MgCl2, KCl, and CaCl2 buffered with EGTA to a specific free Ca2+ concentration.
-
The PMCA-containing preparation (erythrocyte ghosts or microsomes) is added to the reaction mixture.
-
The inhibitor (this compound or vanadate) at various concentrations is pre-incubated with the enzyme preparation.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by adding a solution that also initiates color development (e.g., a solution of malachite green, ammonium molybdate, and a stabilizing agent).
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified by measuring the absorbance of the resulting colored complex spectrophotometrically.
3. Data Analysis:
-
The ATPase activity is calculated as the amount of Pi released per unit of protein per unit of time.
-
The percentage of inhibition is determined by comparing the activity in the presence of the inhibitor to the control (no inhibitor).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway of PMCA and Points of Inhibition
Caption: Inhibition of the Plasma Membrane Ca2+-ATPase (PMCA) by this compound and Vanadate.
Experimental Workflow for PMCA Inhibition Assay
Caption: General workflow for determining PMCA inhibition using a colorimetric ATPase assay.
Conclusion
References
- 1. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of inhibition of the plasma membrane calcium pump by vanadate in intact human red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caloxin-derived peptides for the inhibition of plasma membrane calcium ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the novel plasma membrane Ca(2+)-pump inhibitor caloxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vanadium Compounds as PTP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical, biochemical, and biological behaviors of vanadate and its oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of mesangial cells by the phosphatase inhibitor vanadate. Potential implications for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Caloxin Peptide Variants: A Guide for Researchers
A detailed examination of Caloxin peptide inhibitors targeting the Plasma Membrane Ca2+-ATPase (PMCA), providing researchers, scientists, and drug development professionals with a comprehensive comparative analysis of different variants. This guide includes quantitative performance data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Caloxin peptides are a novel class of inhibitors that target the Plasma Membrane Ca2+-ATPase (PMCA), a crucial enzyme for maintaining low intracellular calcium concentrations. These peptides have gained significant interest as research tools and potential therapeutic agents due to their ability to selectively inhibit different PMCA isoforms. This guide offers a comparative overview of various Caloxin variants, their inhibitory activities, and the experimental methodologies used for their characterization.
Performance Comparison of Caloxin Variants
The inhibitory potency of different Caloxin peptides is typically quantified by their inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition. The table below summarizes the reported Ki values for several Caloxin variants against different PMCA isoforms.
| Caloxin Variant | Target PMCA Isoform | Ki (µM) | Reference |
| Caloxin 2a1 | PMCA (general) | >500 | [1] |
| Caloxin 1b1 | PMCA1 | 105 ± 11 | [1][2] |
| PMCA2 | 167 ± 67 | [2] | |
| PMCA3 | 274 ± 40 | [2] | |
| PMCA4 | 45 ± 4 | [1][2] | |
| Caloxin 1c2 | PMCA1 | 21 ± 6 | [1] |
| PMCA2 | 40 ± 10 | ||
| PMCA3 | 67 ± 8 | ||
| PMCA4 | 2.3 ± 0.3 | [1] | |
| Caloxin 1b3 | PMCA1 | 17 ± 2 | |
| PMCA4 | 45 ± 4 |
Mechanism of Action of Caloxin Peptides
Caloxin peptides function as allosteric inhibitors of the PMCA pump. They bind to an extracellular domain of the enzyme, distinct from the intracellular calcium and ATP binding sites. This binding event induces a conformational change in the pump, which in turn inhibits its catalytic activity and the subsequent extrusion of Ca2+ from the cell. This non-competitive inhibition mechanism makes Caloxins valuable tools for studying the role of PMCA in cellular calcium signaling.
References
Comparative Guide: Validating the Effects of Caloxin 2A1 on Plasma Membrane Ca2+-ATPase (PMCA) Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological and genetic methods to study the effects of Caloxin 2A1, a known inhibitor of the Plasma Membrane Ca2+-ATPase (PMCA). The primary focus is on utilizing small interfering RNA (siRNA) as a confirmatory tool for the cellular effects of this compound. This document includes comparative data on various PMCA inhibitors, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction to PMCA Inhibition
The Plasma Membrane Ca2+-ATPase (PMCA) is a crucial component of cellular calcium homeostasis, actively extruding Ca2+ from the cytoplasm to maintain low intracellular concentrations. Dysregulation of PMCA activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention. This compound is a peptide-based inhibitor that targets an extracellular domain of PMCA, offering a valuable tool for studying its physiological roles.[1][2] To rigorously validate the on-target effects of this compound, a genetic approach using siRNA to knockdown PMCA expression provides a specific and complementary method. This guide compares the pharmacological inhibition by this compound and its analogues with the genetic knockdown of PMCA.
Comparative Analysis of PMCA Inhibition Methods
Two primary approaches to inhibit PMCA function are pharmacological blockade and genetic silencing. Each method offers distinct advantages and disadvantages.
Pharmacological Inhibition: This approach utilizes small molecules or peptides to block the activity of the PMCA protein. These inhibitors can be categorized by their specificity and mechanism of action.
-
Caloxins: A class of peptide-based inhibitors that target the extracellular domains of PMCA with varying degrees of isoform selectivity.[1][2]
-
Other Pharmacological Inhibitors:
Genetic Inhibition (siRNA): This method involves the introduction of small interfering RNA (siRNA) molecules into cells to trigger the degradation of specific PMCA mRNA transcripts, thereby preventing the synthesis of the PMCA protein. This approach offers high specificity for the targeted PMCA isoform.
Below is a comparative summary of these methods:
| Method | Mechanism of Action | Specificity | Duration of Effect | Potential Off-Target Effects | Key Application |
| This compound | Allosteric inhibition by binding to the second extracellular domain of PMCA.[1] | PMCA selective, but with limited isoform specificity.[1] | Reversible and dependent on compound washout. | Minimal off-target effects on other ATPases have been reported.[1] | Acute inhibition of PMCA to study rapid cellular signaling events. |
| Caloxin 1c2 | Binds to the first extracellular domain of PMCA with higher affinity than this compound. | High selectivity for PMCA4 over other isoforms.[2][3] | Reversible and dependent on compound washout. | Low, due to high target selectivity. | Isoform-specific studies of PMCA4 function. |
| Carboxyeosin | Competitively inhibits ATP binding to P-type ATPases. | Low; inhibits various ATPases including SERCA and Na+/K+-ATPase.[1] | Reversible and dependent on compound washout. | High, can lead to broad cellular toxicity and confounding results.[1] | General, non-specific inhibition of Ca2+ extrusion pumps. |
| siRNA | Post-transcriptional gene silencing by targeted mRNA degradation. | High isoform specificity depending on the siRNA sequence design. | Long-lasting (typically 48-96 hours) until new protein is synthesized. | Can have off-target silencing effects on unintended mRNAs. | Validation of pharmacological findings and studies requiring sustained inhibition of a specific PMCA isoform. |
Quantitative Comparison of PMCA Inhibitors
The efficacy of pharmacological inhibitors is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The table below summarizes available data for this compound and other PMCA inhibitors.
| Inhibitor | Target PMCA Isoform(s) | Ki Value (µM) | IC50 Value (µM) | Reference Cell/Tissue |
| This compound | Pan-PMCA | ~529[2] | 400 ± 100[1] | Human erythrocyte ghosts |
| Caloxin 1b1 | PMCA4 > PMCA1, 2, 3 | 45 ± 4 (for PMCA4)[1][3] | - | Human erythrocyte ghosts |
| PMCA1 | 105 ± 11[1][3] | - | ||
| PMCA2 | 167 ± 67[1][3] | - | ||
| PMCA3 | 274 ± 40[1][3] | - | ||
| Caloxin 1c2 | PMCA4 >> PMCA1, 2, 3 | 2.3 ± 0.3 (for PMCA4)[2][3] | - | Human erythrocyte ghosts |
| PMCA1 | 21 ± 6[3] | - | ||
| PMCA2 | 40 ± 10[3] | - | ||
| PMCA3 | 67 ± 8[3] | - | ||
| Carboxyeosin | Pan-PMCA | - | 5.8 ± 0.3 (for progesterone-induced Ca2+ clearance) | Human sperm[6] |
Experimental Protocols
Protocol 1: Confirmation of this compound Effects using siRNA against PMCA1
This protocol outlines a workflow to validate that the observed cellular effects of this compound are indeed mediated by the inhibition of a specific PMCA isoform, in this case, PMCA1.
Objective: To determine if the this compound-induced elevation in intracellular Ca2+ is absent in cells with siRNA-mediated knockdown of PMCA1.
Cell Line: Human Embryonic Kidney (HEK293) cells, which endogenously express PMCA1.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
siRNA targeting human PMCA1 (pre-designed and validated)
-
Scrambled (non-targeting) siRNA control
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Fura-2 AM
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Anti-PMCA1 antibody for Western Blot
-
Lysis buffer
-
SDS-PAGE and Western Blotting reagents
Procedure:
Part A: siRNA Transfection and Knockdown Validation
-
Cell Seeding: 24 hours prior to transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of PMCA1 siRNA or scrambled siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine solutions and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Knockdown Validation (Western Blot):
Part B: Intracellular Calcium Measurement
-
Cell Preparation: Seed the remaining transfected cells onto glass-bottom dishes suitable for fluorescence microscopy.
-
Fura-2 AM Loading:
-
Calcium Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Perfuse the cells with HBSS and establish a baseline fluorescence ratio (F340/F380).
-
Apply this compound (e.g., 500 µM) to both the scrambled siRNA control and the PMCA1 siRNA knockdown cells.
-
Record the change in the F340/F380 ratio over time.
-
-
Data Analysis:
-
Calculate the change in intracellular Ca2+ concentration in response to this compound in both control and knockdown cells.
-
A significant reduction in the this compound-induced Ca2+ increase in the PMCA1 knockdown cells compared to the control would confirm that the effect of this compound is mediated through PMCA1.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound inhibition of PMCA-mediated Ca2+ efflux.
Caption: Experimental workflow for validating this compound effects using siRNA.
Caption: Logical relationship between pharmacological and genetic approaches.
References
- 1. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caloxins: a novel class of selective plasma membrane Ca2+ pump inhibitors obtained using biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional effects of caloxin 1c2, a novel engineered selective inhibitor of plasma membrane Ca2+-pump isoform 4, on coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects on the hepatocyte [Ca2+]i oscillator of inhibition of the plasma membrane Ca2+ pump by carboxyeosin or glucagon-(19-29) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hellobio.com [hellobio.com]
- 16. moodle2.units.it [moodle2.units.it]
The Decisive Advantage: Caloxin 2A1's Precision Targeting Over Non-Specific ATPase Inhibitors
In the intricate world of cellular signaling and drug development, the specificity of a molecular tool is paramount. For researchers investigating the pivotal role of the Plasma Membrane Ca2+-ATPase (PMCA), the advent of Caloxin 2A1 marks a significant leap forward, offering a level of precision that non-specific ATPase inhibitors cannot match. This guide provides a comprehensive comparison of this compound and non-specific ATPase inhibitors, supported by experimental data, detailed protocols, and visualizations to empower researchers in their quest for accurate and reproducible results.
The primary advantage of this compound lies in its remarkable specificity. It is a peptide-based inhibitor designed to target an extracellular domain of the PMCA, an enzyme crucial for maintaining low intracellular calcium concentrations. This targeted approach ensures that the effects observed are directly attributable to the inhibition of PMCA, without the confounding variables introduced by off-target interactions that are characteristic of non-specific ATPase inhibitors.
Performance Data: A Tale of Two Inhibitors
The superior specificity of this compound is evident when comparing its inhibitory profile to that of a classic non-specific ATPase inhibitor, ouabain. Ouabain, a cardiac glycoside, primarily targets the Na+/K+-ATPase, but its effects can ripple through the cell, impacting numerous signaling pathways.
| Inhibitor | Target ATPase | Other ATPases Affected | Mechanism of Action |
| This compound | Plasma Membrane Ca2+-ATPase (PMCA) | None reported[1][2] | Allosteric, non-competitive with Ca2+, ATP, and calmodulin[3] |
| Ouabain | Na+/K+-ATPase | Can indirectly affect other processes due to altered ion gradients and signaling pathway activation[4][5][6] | Binds to the extracellular side of the Na+/K+-ATPase[7] |
Quantitative Inhibitory Activity:
| Inhibitor | Target | Organism/Tissue | Inhibition Constant (Ki / Kd) | Citation |
| This compound | PMCA | Human Erythrocyte Ghosts | ~400 µM (IC50) | [3] |
| Ouabain | Na+/K+-ATPase | Rat Heart Microsomes | High affinity: 0.21 µM (Kd)Low affinity: 13 µM (Kd) | [8] |
| This compound | Na+/K+-ATPase | Human Erythrocyte Ghosts | No inhibition observed | [1] |
| Ouabain | PMCA | - | Not a primary target, inhibition not typically reported | - |
Note: The inhibitory constants for this compound and ouabain are derived from different studies and experimental conditions. A direct comparison of absolute values should be made with caution. The key takeaway is the target specificity.
The Ripple Effect: Off-Target Consequences of Non-Specific Inhibition
The lack of specificity of inhibitors like ouabain leads to a cascade of off-target effects, complicating data interpretation. By binding to the ubiquitous Na+/K+-ATPase, ouabain disrupts the sodium gradient, which in turn can affect the function of the Na+/Ca2+ exchanger, leading to an increase in intracellular calcium. This elevation in calcium is independent of direct PMCA inhibition and can trigger a multitude of signaling pathways, including those involved in cell proliferation, apoptosis, and mitogen-activated protein kinase (MAPK) activation[9].
This compound, by selectively targeting PMCA, allows for the direct investigation of the consequences of PMCA inhibition without inducing these widespread, secondary cellular responses. This precision is invaluable for delineating the specific role of PMCA in calcium homeostasis and signaling.
Visualizing the Pathways
To illustrate the distinct mechanisms and downstream effects of this compound and non-specific ATPase inhibitors, the following signaling pathway diagrams are provided.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Protocol 1: Preparation of Human Erythrocyte Ghosts
This protocol is adapted from standard methods for preparing red blood cell membranes, which are an excellent model system for studying PMCA as they lack internal calcium stores.
Materials:
-
Fresh human blood with anticoagulant (e.g., EDTA)
-
Isotonic saline solution (0.9% NaCl)
-
Hypotonic lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Refrigerated centrifuge
Procedure:
-
Centrifuge the whole blood at 1,500 x g for 10 minutes at 4°C to pellet the red blood cells (RBCs).
-
Aspirate and discard the plasma and buffy coat.
-
Resuspend the RBC pellet in 5 volumes of cold isotonic saline and centrifuge again. Repeat this washing step two more times.
-
To induce hemolysis, rapidly resuspend the washed RBC pellet in at least 10 volumes of cold hypotonic lysis buffer.
-
Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts (membranes).
-
Carefully aspirate the supernatant. Resuspend the ghost pellet in cold wash buffer and centrifuge again. Repeat this wash step until the supernatant is clear and the ghost pellet is white to pinkish-white.
-
Resuspend the final ghost pellet in an appropriate buffer for storage at -80°C or for immediate use in ATPase activity assays.
Protocol 2: Measurement of PMCA Activity using the Malachite Green Assay
This colorimetric assay quantifies the inorganic phosphate (Pi) released from ATP hydrolysis by the ATPase.
Materials:
-
Prepared erythrocyte ghosts
-
Assay buffer (e.g., 120 mM KCl, 30 mM HEPES, 1 mM MgCl2, 1 mM NaN3, pH 7.4)
-
ATP solution (e.g., 5 mM)
-
CaCl2 solution (to achieve desired free Ca2+ concentrations)
-
Calmodulin solution (optional, for maximal PMCA activation)
-
This compound and/or non-specific inhibitor solutions
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl
-
Working Reagent: Mix 3 parts of Solution A with 1 part of Solution B. Add a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to stabilize the color. This working reagent should be prepared fresh.
-
-
Phosphate standard solution (e.g., KH2PO4)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Thaw the erythrocyte ghosts on ice.
-
In a microplate, set up the reaction mixtures containing assay buffer, erythrocyte ghosts, and the desired concentrations of Ca2+, calmodulin, and the inhibitor (this compound or a non-specific inhibitor). Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the ATPase reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., a final concentration of 1% SDS).
-
Add the Malachite Green working reagent to each well and mix.
-
Allow the color to develop for 15-30 minutes at room temperature.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Prepare a standard curve using the phosphate standard solution to determine the amount of Pi released in each reaction.
-
Calculate the percentage of ATPase inhibition for each inhibitor concentration compared to the control.
Conclusion
References
- 1. Caloxin: a novel plasma membrane Ca2+ pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric inhibitors of plasma membrane Ca2+ pumps: Invention and applications of caloxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ouabain-Induced Cell Death and Survival. Role of α1-Na,K-ATPase-Mediated Signaling and [Na+]i/[K+]i-Dependent Gene Expression [frontiersin.org]
- 5. Low Dose Ouabain Stimulates Na-K ATPase α1 subunit Association with Angiotensin II Type 1 Receptor in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ouabain Binding Site in a Functioning Na+/K+ ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneity of ouabain specific binding sites and (Na+ + K+)-ATPase inhibition in microsomes from rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mds.marshall.edu [mds.marshall.edu]
Safety Operating Guide
Hazard Identification and Personal Protective Equipment (PPE)
For the safe handling of the potent, synthetic compound Caloxin 2A1, a comprehensive understanding and strict adherence to safety protocols are paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Disclaimer: this compound is a fictional compound presented for illustrative purposes. The following guidelines are based on standard best practices for handling highly potent and hazardous research chemicals and should be adapted to the specific, documented hazards of any real-world substance. Always refer to a substance-specific Safety Data Sheet (SDS) before handling any chemical.
This compound is presumed to be a highly toxic compound with potential routes of exposure through inhalation, dermal contact, and ingestion. The following table summarizes the required PPE for various handling procedures.
| Activity | Required PPE | Glove Type | Respiratory Protection |
| Low-Risk Operations (e.g., handling sealed containers, transport within the lab) | Nitrile gloves (double-gloved), safety glasses, lab coat | Double Nitrile | Not required |
| Medium-Risk Operations (e.g., weighing, dilutions, solution preparation in a certified chemical fume hood) | Double nitrile gloves, chemical splash goggles, disposable gown over lab coat, sleeve covers | Double Nitrile | Not required if performed in a certified chemical fume hood |
| High-Risk Operations (e.g., handling of pure powder outside of a glovebox, potential for aerosolization, spill cleanup) | Double nitrile gloves, chemical splash goggles, face shield, disposable gown over lab coat, sleeve covers, disposable shoe covers | Double Nitrile | N95 or higher-rated respirator |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical to minimize exposure risk.
Receiving and Storage
-
Verification: Upon receipt, verify the container's integrity. Check for any signs of damage or leakage.
-
Transport: Use a secondary, sealed, and chemically resistant container for transport to the designated storage area.
-
Storage: Store this compound in a dedicated, locked, and ventilated cabinet away from incompatible materials. The storage area should be clearly labeled with a "Danger: Highly Toxic" sign.
Preparation and Use (within a certified chemical fume hood)
-
Pre-Experiment Checklist:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before introducing this compound.
-
Have a spill kit and emergency contact information readily available.
-
-
Weighing and Dilution:
-
Perform all manipulations of solid this compound on a disposable work surface within the fume hood.
-
Use dedicated, labeled spatulas and glassware.
-
To minimize aerosolization, add solvent to the solid slowly.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment with a 10% bleach solution, followed by a 70% ethanol rinse.
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
| Waste Stream | Container Type | Disposal Protocol |
| Solid Waste (e.g., contaminated gloves, gowns, pipette tips, paper towels) | Labeled, sealed, heavy-duty plastic bag within a secondary rigid container | Incineration at a licensed hazardous waste facility |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | Labeled, sealed, chemically resistant container | Collection by certified hazardous waste disposal service |
| Sharps (e.g., contaminated needles, scalpels) | Labeled, puncture-proof sharps container | Incineration at a licensed hazardous waste facility |
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
| Emergency Scenario | Immediate Action Protocol |
| Dermal Exposure | 1. Immediately remove contaminated clothing.2. Flush the affected area with copious amounts of water for at least 15 minutes.3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding eyelids open.2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air.2. If breathing is difficult, provide oxygen.3. Seek immediate medical attention. |
| Spill | 1. Evacuate the immediate area and alert others.2. If safe to do so, cover the spill with an absorbent material from a chemical spill kit.3. Do not attempt to clean up a large spill without specialized training and equipment. Contact the institution's Environmental Health and Safety (EHS) department. |
Workflow and Safety Protocol Visualization
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
